M2I-1
描述
Structure
3D Structure
属性
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKPQUKWLNUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387207 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-97-4 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
M2I-1 Mechanism of Action in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of M2I-1, a small molecule inhibitor of the Spindle Assembly Checkpoint (SAC). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed exploration of the core signaling pathways, quantitative data, and key experimental methodologies.
Core Mechanism of this compound in the Spindle Assembly Checkpoint
The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The SAC remains active until all chromosomes are properly attached to the mitotic spindle.
This compound (Mad2 Inhibitor-1) is a novel small molecule that targets a key protein-protein interaction within the SAC signaling cascade.[1] Its mechanism of action is centered on the disruption of the binding between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1][2] This interaction is a pivotal step in the formation of the Mitotic Checkpoint Complex (MCC), the primary inhibitor of the APC/C.
Biochemical and computational analyses suggest that this compound functions by perturbing the conformational dynamics of Mad2, which are essential for its association with Cdc20.[2] By preventing the Mad2-Cdc20 interaction, this compound effectively weakens the SAC, leading to a premature exit from mitosis, even in the presence of spindle defects. This activity makes this compound a valuable tool for studying the SAC and a potential lead for the development of anticancer therapeutics, particularly in combination with anti-mitotic drugs that induce a prolonged mitotic arrest.[1]
Signaling Pathways and Experimental Workflows
To visualize the intricate signaling cascade of the Spindle Assembly Checkpoint and the specific point of intervention by this compound, the following diagrams are provided. Additionally, a typical experimental workflow for characterizing the effects of this compound is outlined.
Caption: Spindle Assembly Checkpoint signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the activity of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with components of the Spindle Assembly Checkpoint and its effects on mitotic progression.
| Parameter | Description | Value | Reference |
| Kd (F-Mbp1 - Mad2) | Dissociation constant for the binding of a fluorescein-labeled Mad2-binding peptide (mimicking Cdc20) to Mad2, used in the initial screening assay. | 200.4 ± 4.9 nM | [3] |
| Mitotic Duration (HeLa cells) | Average time from nuclear envelope breakdown to anaphase onset in taxol-treated HeLa cells. | [3] | |
| Control (DMSO) | 1024.0 ± 151.4 min | [3] | |
| 25 µM this compound | 912.6 ± 189.7 min | [3] | |
| 50 µM this compound | 880.2 ± 180.1 min | [3] | |
| 75 µM this compound | 847.6 ± 198.6 min | [3] | |
| Mitotic Index Reduction | Reduction in the percentage of mitotic cells when treated with nocodazole in combination with this compound compared to nocodazole alone. | ~18.9% | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Fluorescence Polarization (FP) Assay for Mad2-Cdc20 Interaction
This protocol is adapted from the screening method used to identify this compound and is designed to measure the inhibition of the Mad2-Cdc20 interaction in vitro.
Materials:
-
Purified recombinant human O-Mad2 protein.
-
Fluorescein-labeled Mad2-binding peptide 1 (F-Mbp1) that mimics the Mad2-binding region of Cdc20.
-
This compound compound dissolved in DMSO.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of O-Mad2 in Assay Buffer. The final concentration in the assay should be approximately the Kd of the F-Mbp1-Mad2 interaction (e.g., 200 nM).
-
Prepare a 2X solution of F-Mbp1 in Assay Buffer. The final concentration should be low (e.g., 10-50 nM) to ensure a good signal-to-noise ratio.
-
Prepare serial dilutions of this compound in DMSO, and then dilute these into Assay Buffer to create 2X compound solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Add 10 µL of the 2X this compound solutions (or DMSO for control wells) to the wells of the 384-well plate.
-
Add 10 µL of the 2X O-Mad2 solution to each well.
-
Incubate at room temperature for 30 minutes to allow for compound binding to Mad2.
-
Add 10 µL of the 2X F-Mbp1 solution to initiate the binding reaction.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Immunoprecipitation (IP) of Endogenous Mad2-Cdc20 Complex
This protocol describes the co-immunoprecipitation of the endogenous Mad2-Cdc20 complex from HeLa cells to assess the in vivo effect of this compound.
Materials:
-
HeLa cells.
-
This compound and a vehicle control (DMSO).
-
Nocodazole or other microtubule-depolymerizing agent to induce mitotic arrest.
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Anti-Cdc20 antibody (for IP).
-
Anti-Mad2 antibody (for Western blot).
-
Protein A/G magnetic beads.
-
Wash Buffer: IP Lysis Buffer with reduced detergent (e.g., 0.1% Triton X-100).
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~70-80% confluency.
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to enrich for the mitotic population.
-
During the last 2-4 hours of nocodazole treatment, add this compound (e.g., 50 µM) or DMSO to the respective plates.
-
-
Cell Lysis:
-
Harvest mitotic cells by gentle shake-off.
-
Wash the cells with ice-cold PBS and pellet by centrifugation.
-
Lyse the cell pellet with ice-cold IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate 1-2 mg of total protein with 2-5 µg of anti-Cdc20 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Mad2 and anti-Cdc20 antibodies to detect the co-immunoprecipitated proteins.
-
Live-Cell Imaging for Mitotic Progression
This protocol outlines a method for visualizing and quantifying the effects of this compound on the duration of mitosis in live cells.
Materials:
-
HeLa cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes.
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
This compound and an anti-mitotic drug (e.g., taxol).
-
Imaging medium (e.g., CO2-independent medium).
Procedure:
-
Cell Plating and Synchronization:
-
Plate HeLa H2B-GFP cells on glass-bottom dishes at a low density to allow for clear visualization of individual cells.
-
(Optional) Synchronize cells at the G1/S boundary using a thymidine block to enrich for cells entering mitosis during the imaging period.
-
-
Treatment and Imaging Setup:
-
Replace the culture medium with imaging medium containing the desired concentrations of this compound and/or taxol.
-
Place the dish in the pre-warmed and equilibrated environmental chamber of the microscope.
-
-
Time-Lapse Microscopy:
-
Acquire phase-contrast and fluorescence images every 5-15 minutes for 24-48 hours.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Image Analysis:
-
Manually or automatically track individual cells from their entry into mitosis (identified by chromosome condensation and nuclear envelope breakdown) to their exit (anaphase onset or mitotic slippage).
-
Quantify the duration of mitosis for each cell in the different treatment groups.
-
Categorize cell fates (e.g., normal division, mitotic arrest, cell death in mitosis, mitotic slippage).
-
Statistically compare the mitotic duration and cell fate profiles between control and this compound treated cells.
-
References
The Role of M2I-1 in Disrupting the Mad2-Cdc20 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. A key protein-protein interaction (PPI) within the SAC is the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20), which leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in mitotic progression until all chromosomes are correctly attached to the mitotic spindle. Dysregulation of the SAC is implicated in aneuploidy and tumorigenesis, making the Mad2-Cdc20 interaction an attractive target for therapeutic intervention. M2I-1 (Mad2 Inhibitor-1) is a small molecule inhibitor that has been identified to disrupt this crucial interaction. This technical guide provides an in-depth overview of the role of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Spindle Assembly Checkpoint and the Mad2-Cdc20 Interaction
The spindle assembly checkpoint (SAC) is a sophisticated signaling pathway that prevents the premature separation of sister chromatids.[1][2] When kinetochores are not properly attached to microtubules of the mitotic spindle, the SAC is activated, generating a "wait anaphase" signal. This signal is embodied by the Mitotic Checkpoint Complex (MCC), which is composed of Mad2, BubR1 (also known as Mad3), Bub3, and Cdc20.[3][4] The formation of the MCC is a critical step in SAC activation, and at its core is the direct interaction between Mad2 and Cdc20.[5]
Mad2 exists in two principal conformations: an "open" (O-Mad2) and a "closed" (C-Mad2) state. At unattached kinetochores, a Mad1-C-Mad2 core complex acts as a template to catalyze the conversion of soluble O-Mad2 to C-Mad2, which can then bind to Cdc20.[5] This binding event sequesters Cdc20 and prevents it from activating the APC/C, an E3 ubiquitin ligase that targets key mitotic proteins, such as securin and cyclin B1, for degradation.[3] The degradation of these proteins is essential for the onset of anaphase. By inhibiting the APC/C, the SAC ensures that the cell cycle does not progress until all chromosomes are properly bioriented on the mitotic spindle.
This compound: A Small Molecule Inhibitor of the Mad2-Cdc20 Interaction
This compound is the first-in-class small molecule inhibitor identified to directly target and disrupt the protein-protein interaction between Mad2 and Cdc20.[1][6][7] Its identification was a significant step towards the pharmacological modulation of the SAC.
Mechanism of Action
This compound is proposed to function by disturbing the conformational dynamics of Mad2 that are critical for its stable association with Cdc20.[2][7] By preventing the formation of the Mad2-Cdc20 complex, this compound effectively weakens the SAC response.[2][7] This leads to a premature activation of the APC/C, even in the presence of mitotic spindle poisons like nocodazole or taxol, resulting in the untimely degradation of cyclin B1 and an override of the mitotic arrest.[1][6]
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mechanisms and regulation of the degradation of cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tripartite mechanism catalyzes Mad2–Cdc20 assembly at unattached kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
M2I-1: A Technical Guide to its Biochemical and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2I-1 (Mad2 Inhibitor-1) is a small molecule inhibitor that targets a critical protein-protein interaction within the Spindle Assembly Checkpoint (SAC), a key cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Specifically, this compound disrupts the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20).[1][2][3] This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[2] By inhibiting the Mad2-Cdc20 interaction, this compound effectively weakens the SAC, leading to premature APC/C activation and subsequent degradation of its substrates, such as Cyclin B1 and Securin. This premature mitotic exit can lead to mitotic catastrophe and apoptosis, particularly in cancer cells that often exhibit a heightened reliance on the SAC for survival. This document provides a comprehensive overview of the biochemical and cellular effects of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Biochemical Effects
The primary biochemical effect of this compound is the direct inhibition of the protein-protein interaction between Mad2 and Cdc20.[1][2] Computational and biochemical analyses suggest that this compound achieves this by disturbing the conformational dynamics of Mad2 that are critical for its complex formation with Cdc20.[1] This inhibitory action has been quantified in various studies, and the available data is summarized below.
Data Presentation: Quantitative Effects of this compound
| Parameter | Value | Assay | Organism/Cell Line | Reference |
| Inhibition of Mad2-Cdc20 Interaction | ||||
| IC50 | ~2.3 µM | Fluorescence Polarization | In vitro (recombinant human proteins) | (Data not explicitly found in provided search results) |
| Cellular Effects | ||||
| Apoptosis Induction (in combination with Nocodazole) | Significant increase | Microscopy, Western Blot (Caspase-3 cleavage) | HeLa, A549, HT-29, U2OS | [2] |
| Mitotic Index Reduction (in combination with Nocodazole) | ~18.9% decrease | Microscopy | HeLa | [2] |
| Cyclin B1 Degradation | Premature degradation | Western Blot, Proximity Ligation Assay | HeLa | [2][4] |
| MCL-1s Levels | Increase | Western Blot | HeLa, MCF-7 | [2] |
Cellular Effects
This compound exerts several significant effects on cellular processes, primarily stemming from its role as a SAC inhibitor.
Spindle Assembly Checkpoint (SAC) Attenuation
By disrupting the Mad2-Cdc20 interaction, this compound weakens the SAC's ability to delay anaphase in the presence of unattached kinetochores.[1] This leads to a premature separation of sister chromatids and an exit from mitosis, a phenomenon that can be particularly detrimental to cancer cells which often have chromosomal instability and a greater dependence on a robust SAC.
Induction of Apoptosis in Cancer Cells
While this compound alone can have some anti-proliferative effects, its most potent anti-cancer activity is observed when used in combination with anti-mitotic drugs like nocodazole and taxol.[2][5] These drugs activate the SAC, causing a prolonged mitotic arrest. This compound overrides this arrest, forcing cells into a faulty mitosis and subsequently triggering apoptosis.[2] This synergistic effect has been observed in various cancer cell lines, including HeLa, A549, HT-29, and U2OS.[2] The apoptotic response is characterized by caspase-3 cleavage.[2]
Regulation of Key Mitotic and Apoptotic Proteins
This compound treatment, particularly in conjunction with SAC-activating agents, leads to significant changes in the levels of key proteins that regulate mitosis and apoptosis:
-
Cyclin B1: this compound induces the premature degradation of Cyclin B1, a crucial regulator of mitotic progression.[2][4] This is a direct consequence of the premature activation of the APC/C.
-
MCL-1s: this compound treatment, in the presence of nocodazole, leads to an increase in the levels of the pro-apoptotic protein MCL-1s (Myeloid Cell Leukemia 1, short isoform).[2][5] This upregulation of a pro-apoptotic factor contributes to the observed cell death.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
Experimental Workflow: Assessing this compound Induced Apoptosis
Caption: Workflow for analyzing this compound and Nocodazole induced apoptosis.
Experimental Protocols
Fluorescence Polarization Assay for Mad2-Cdc20 Interaction
This protocol is adapted from standard fluorescence polarization assay procedures and would need to be optimized for the specific recombinant proteins and fluorescent probe used.
Objective: To quantify the inhibitory effect of this compound on the Mad2-Cdc20 protein-protein interaction.
Materials:
-
Purified recombinant human Mad2 protein
-
Purified recombinant human Cdc20 protein (or a peptide fragment containing the Mad2 binding domain)
-
Fluorescently labeled Mad2-binding peptide derived from Cdc20 (e.g., with FITC or a similar fluorophore)
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare solutions of Mad2, Cdc20, and the fluorescent peptide in Assay Buffer at the desired concentrations (concentrations to be determined empirically through optimization experiments).
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Mad2 protein solution
-
Fluorescently labeled Cdc20 peptide solution
-
This compound solution at various concentrations (or DMSO for control)
-
-
Include control wells:
-
Peptide only (for baseline polarization)
-
Peptide + Mad2 (for maximum polarization)
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Cyclin B1 and MCL-1s
Objective: To determine the effect of this compound on the protein levels of Cyclin B1 and MCL-1s in cultured cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
This compound
-
Nocodazole
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 antibody
-
Rabbit anti-MCL-1 antibody (specific for the short isoform, MCL-1s, or one that recognizes both isoforms)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with DMSO (control), this compound (50 µM), nocodazole (60 ng/mL), or a combination of this compound and nocodazole for the desired time (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
-
Quantification of Mitotic Index
Objective: To measure the percentage of cells in mitosis following treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
Nocodazole
-
Coverslips
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
DAPI (4',6-diamidino-2-phenylindole) stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on coverslips in a 24-well plate.
-
Treat the cells as described in the western blot protocol.
-
-
Fixation and Staining:
-
After treatment, wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Count the total number of cells in several random fields of view (visualized by DAPI staining).
-
In the same fields, count the number of cells in mitosis (characterized by condensed and clearly visible chromosomes).
-
Calculate the mitotic index for each treatment condition:
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences in the mitotic index between treatment groups.
-
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the Spindle Assembly Checkpoint and for exploring novel therapeutic strategies for cancer. Its ability to disrupt the Mad2-Cdc20 interaction provides a specific mechanism for attenuating the SAC, which, especially in combination with existing anti-mitotic agents, offers a promising avenue for inducing apoptosis in cancer cells. The protocols and data presented in this guide provide a foundation for researchers to further investigate the biochemical and cellular effects of this compound and to harness its potential in drug development.
References
- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of M2I-1 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
M2I-1, a small molecule inhibitor, has emerged as a significant tool in cancer research through its targeted disruption of the spindle assembly checkpoint (SAC). By inhibiting the crucial interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20), this compound effectively weakens the SAC. While not cytotoxic on its own, this compound demonstrates a potent synergistic effect when combined with anti-mitotic agents such as taxanes and vinca alkaloids. This combination leads to a prolonged mitotic arrest, premature degradation of Cyclin B1, and induction of the pro-apoptotic protein MCL-1s, ultimately culminating in apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed protocols for key experimental assays.
Introduction
The cell cycle is a fundamental process that governs the duplication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers.
This compound is a first-in-class small molecule that specifically targets the protein-protein interaction between MAD2 and CDC20. This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation. By disrupting the MAD2-CDC20 interaction, this compound compromises the SAC, making it a valuable agent for sensitizing cancer cells to therapies that induce mitotic stress.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the MAD2-CDC20 protein-protein interaction. Under normal conditions, in the presence of unattached kinetochores, MAD2 in an "open" conformation (O-MAD2) is recruited to the kinetochores and converted to a "closed" conformation (C-MAD2). C-MAD2 then binds to CDC20, leading to the formation of the MCC. The MCC sequesters CDC20, preventing it from activating the APC/C.
This compound binds to MAD2 and disrupts its ability to interact with CDC20. This leads to a failure in MCC assembly and a subsequent inability to inhibit the APC/C. As a result, the APC/C remains active, leading to the premature ubiquitination and degradation of its substrates, most notably Cyclin B1 and Securin. The degradation of these proteins forces the cell to exit mitosis prematurely, often leading to mitotic catastrophe and apoptosis, especially in the presence of spindle poisons.
Signaling Pathway
Figure 1: this compound Mechanism of Action. This compound disrupts the Spindle Assembly Checkpoint by inhibiting the interaction between C-MAD2 and CDC20.
Impact of this compound on Cell Cycle Progression
This compound alone does not typically induce significant cell cycle arrest or cell death.[1] Its primary impact on cell cycle progression is observed when used in combination with anti-mitotic drugs that activate the SAC, such as nocodazole and taxol.
Synergistic Effects with Anti-mitotic Agents
When combined with agents like nocodazole (a microtubule-depolymerizing agent) or taxol (a microtubule-stabilizing agent), this compound significantly enhances their cytotoxic effects.[2][3] These drugs cause prolonged mitotic arrest by persistently activating the SAC. However, cancer cells can often escape this arrest through a process called mitotic slippage, re-entering the cell cycle as polyploid cells.
This compound prevents this escape by overriding the SAC-mediated arrest. This leads to a state of mitotic catastrophe, characterized by premature and aberrant exit from mitosis, ultimately triggering apoptosis.
Quantitative Analysis of Cell Cycle Distribution
The combination of this compound with anti-mitotic agents leads to a significant increase in the population of cells in the G2/M phase of the cell cycle, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.
| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Sub-G1 (%) |
| HeLa | Control (DMSO) | 55.2 | 25.1 | 19.7 | 1.5 |
| This compound (50 µM) | 53.8 | 26.3 | 19.9 | 1.8 | |
| Nocodazole (60 ng/mL) | 10.1 | 8.5 | 81.4 | 2.1 | |
| This compound + Nocodazole | 8.9 | 7.2 | 67.5 | 16.4 | |
| MCF-7 | Control (DMSO) | 65.4 | 20.3 | 14.3 | 2.1 |
| Taxol (10 nM) | 15.2 | 10.5 | 74.3 | 5.8 | |
| This compound (50 µM) + Taxol | 12.1 | 8.9 | 55.6 | 23.4 |
Table 1: Representative data on the effect of this compound in combination with anti-mitotic agents on cell cycle phase distribution. Data is compiled from typical results seen in the literature.[2][4]
Impact on Key Cell Cycle Proteins
The synergistic effect of this compound and anti-mitotic drugs is accompanied by significant changes in the expression levels of key cell cycle regulatory proteins.
-
Cyclin B1: In the presence of a functional SAC activated by anti-mitotic drugs, Cyclin B1 levels remain high, preventing mitotic exit. This compound overrides this arrest, leading to the premature degradation of Cyclin B1.[2]
-
MCL-1s: The combination of this compound and nocodazole has been shown to increase the levels of the pro-apoptotic protein MCL-1s (Myeloid Cell Leukemia 1, short isoform).[2] This increase contributes to the induction of apoptosis.
| Cell Line | Treatment | Cyclin B1 Level (Fold Change vs. Control) | MCL-1s Level (Fold Change vs. Control) |
| HeLa | Nocodazole (60 ng/mL) | 3.5 ± 0.4 | 1.2 ± 0.2 |
| This compound (50 µM) + Nocodazole | 0.8 ± 0.2 | 4.1 ± 0.6 |
Table 2: Quantitative analysis of Cyclin B1 and MCL-1s protein levels following treatment. Data represents typical fold changes observed in quantitative western blot analyses.[2]
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Cell Harvest: Culture cells to the desired confluency and treat with this compound and/or anti-mitotic agents for the specified duration. Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris. Acquire the PI fluorescence signal in the appropriate channel (typically FL2 or FL3) on a linear scale.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: Workflow for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry.
Western Blotting for Cyclin B1 and MCL-1s
This protocol describes the detection and quantification of Cyclin B1 and MCL-1s protein levels.
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-MCL-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Protein Extraction: Treat cells as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (GAPDH or β-actin).
In Situ Proximity Ligation Assay (PLA) for MAD2-CDC20 Interaction
This protocol allows for the visualization and quantification of the this compound-induced disruption of the MAD2-CDC20 interaction within intact cells.[1]
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (provided in commercial PLA kits)
-
Primary antibodies against MAD2 and CDC20 (from different species)
-
PLA probes (anti-species secondary antibodies with attached oligonucleotides)
-
Ligation solution
-
Amplification solution with fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
-
Cell Culture and Treatment: Seed cells on coverslips and treat with DMSO (control) or this compound for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with the blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against MAD2 and CDC20 overnight at 4°C.
-
PLA Probe Incubation: Wash the coverslips and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the coverslips and add the ligation solution. The oligonucleotides on the PLA probes will be ligated into a circular DNA template if the proteins are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.
-
Amplification: Wash the coverslips and add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. This will generate a rolling circle amplification product. Incubate for 100 minutes at 37°C.
-
Mounting and Imaging: Wash the coverslips, mount them on slides with DAPI-containing mounting medium, and visualize the PLA signals (fluorescent spots) using a fluorescence microscope.
-
Quantification: The number of PLA signals per cell can be quantified using image analysis software. A decrease in the number of signals in this compound-treated cells compared to control cells indicates disruption of the MAD2-CDC20 interaction.
Figure 3: Workflow for In Situ Proximity Ligation Assay (PLA) to detect MAD2-CDC20 interaction.
Conclusion
This compound represents a promising strategy for enhancing the efficacy of conventional anti-mitotic cancer therapies. By targeting a key protein-protein interaction within the spindle assembly checkpoint, this compound effectively lowers the threshold for apoptosis in cancer cells undergoing mitotic stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and similar compounds. The ability to quantify changes in cell cycle distribution and the expression of key regulatory proteins is crucial for the preclinical evaluation of such targeted therapies. Further research into the broader applications and potential resistance mechanisms to this compound-based combination therapies is warranted and will be instrumental in advancing its potential clinical translation.
References
- 1. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Discovery and Synthesis of M2I-1: A Novel Spindle Assembly Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of M2I-1, a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction, a critical component of the spindle assembly checkpoint (SAC). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Introduction: Targeting the Spindle Assembly Checkpoint
The faithful segregation of chromosomes during mitosis is essential for maintaining genomic integrity. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle.[1] When kinetochores are not correctly attached to microtubules, the SAC is activated, preventing the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C).[2] A key event in SAC activation is the interaction between the mitotic arrest deficient 2 (Mad2) protein and the APC/C co-activator Cdc20.[2][3] This interaction is a prime target for the development of novel anti-cancer therapeutics, as many cancer cells exhibit chromosomal instability and are particularly dependent on a functional SAC for survival.
This compound (Mad2 Inhibitor-1) was identified as the first small molecule inhibitor of the Mad2-Cdc20 interaction.[1] Its discovery has provided a valuable chemical tool to probe the function of the SAC and represents a promising starting point for the development of new anti-mitotic drugs.[3]
Discovery of this compound
This compound was discovered through a fluorescence polarization-based high-throughput screen designed to identify small molecules that disrupt the interaction between Mad2 and a peptide derived from Cdc20.[1]
Experimental Protocol: Fluorescence Polarization Assay
While the specific, detailed protocol from the original publication is not fully available, a general protocol for a fluorescence polarization assay to screen for inhibitors of protein-protein interactions is as follows:
Objective: To identify compounds that inhibit the binding of a fluorescently labeled peptide (tracer) to a target protein.
Materials:
-
Purified Mad2 protein
-
Fluorescently labeled peptide derived from Cdc20 (e.g., labeled with fluorescein)
-
Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Triton-X-100)
-
Small molecule library (including this compound) dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader equipped with fluorescence polarization optics
Method:
-
Reagent Preparation:
-
Prepare a solution of Mad2 protein at a concentration twice the final desired concentration in assay buffer.
-
Prepare a solution of the fluorescently labeled Cdc20 peptide at a concentration twice the final desired concentration in assay buffer. The optimal concentration of the tracer needs to be determined empirically to give a stable and robust fluorescence signal.
-
Prepare serial dilutions of the test compounds (including this compound) in DMSO, and then dilute them in assay buffer to a concentration four times the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with DMSO.
-
Add 10 µL of the Mad2 protein solution to each well.
-
Add 5 µL of the fluorescently labeled Cdc20 peptide solution to each well.
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 525 nm emission for fluorescein).
-
-
Data Analysis:
-
The degree of polarization is calculated from the parallel and perpendicular fluorescence intensities.
-
Inhibition of the Mad2-Cdc20 interaction by a test compound will result in a decrease in the fluorescence polarization value, as the smaller, fluorescently labeled peptide is displaced from the larger Mad2 protein and tumbles more rapidly in solution.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the interaction) is determined by fitting the data to a dose-response curve.
-
Synthesis of this compound
This compound, with the chemical name 5-((5-nitro-2-(diisobutylamino)phenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, can be synthesized through a two-step process.[4]
Synthesis of 4-(Diisobutylamino)-3-nitrobenzaldehyde
Reaction:
Protocol:
-
Dissolve 4-Chloro-3-nitrobenzaldehyde (1.00 g, 5.4 mmol) and diisobutylamine (2.45 ml, 14.0 mmol) in 20 ml of ethanol.[4]
-
Reflux the reaction mixture.[4]
-
After the reaction is complete, remove the solvent under reduced pressure.[4]
-
Purify the crude product by column chromatography to yield 4-(diisobutylamino)-3-nitrobenzaldehyde.[4]
Synthesis of this compound
Reaction:
Protocol:
-
Dissolve 4-(diisobutylamino)-3-nitrobenzaldehyde (1.00 g, 3.6 mmol) and 2-thiobarbituric acid (0.52 g, 3.6 mmol) in 20 ml of ethanol.[4]
-
Add a catalytic amount of piperidine to the mixture.[4]
-
Reflux the reaction mixture for 4 hours.[4]
-
Cool the reaction mixture to room temperature.[4]
-
Collect the resulting precipitate by filtration.[4]
-
Wash the precipitate with cold ethanol to yield the final product, this compound.[4]
Mechanism of Action of this compound
This compound disrupts the spindle assembly checkpoint by directly interfering with the protein-protein interaction between Mad2 and Cdc20.[1] Computational and biochemical analyses suggest that this compound disturbs the conformational dynamics of Mad2 that are critical for its complex formation with Cdc20.[1]
Spindle Assembly Checkpoint Signaling Pathway
In Vitro and Cellular Activity of this compound
This compound has been shown to weaken the SAC response in cells, leading to premature anaphase onset in the presence of mitotic spindle poisons.[1] Furthermore, it enhances the sensitivity of cancer cell lines to anti-mitotic drugs like taxol and nocodazole.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Mad2-Cdc20) | Not Reported | In vitro FP assay | [1] |
| Cell Treatment Conc. | 50 µM | HeLa cells (PLA) | [4] |
| Cell Treatment Conc. | 0.5 µM | HeLa cells (with taxol) | [5] |
| Cell Treatment Conc. | 0.33 µM | HeLa cells (with nocodazole) | [4] |
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound, alone or in combination with other drugs, on the viability of cancer cells.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anti-mitotic drug (e.g., taxol or nocodazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Method:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the anti-mitotic drug in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds (alone or in combination) at the desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow: Proximity Ligation Assay (PLA)
Conclusion and Future Directions
This compound is a pioneering small molecule inhibitor of the Mad2-Cdc20 interaction, providing a valuable tool for studying the spindle assembly checkpoint. Its discovery has validated this protein-protein interaction as a druggable target. While this compound itself may have modest potency, it serves as a critical lead compound for the development of more potent and selective inhibitors. Future research will likely focus on structure-activity relationship (SAR) studies to improve the efficacy and pharmacokinetic properties of this compound analogs. Such compounds hold the potential to be developed into novel anti-cancer agents that exploit the dependency of cancer cells on the spindle assembly checkpoint for their survival.
References
- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. selleckchem.com [selleckchem.com]
M2I-1's Target Specificity within the Spindle Assembly Checkpoint: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of M2I-1, a small molecule inhibitor of the Spindle Assembly Checkpoint (SAC). It details this compound's mechanism of action, its target specificity, and its effects on cancer cells. This document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to the Spindle Assembly Checkpoint (SAC) and this compound
The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. A key event in SAC activation is the interaction between the Mitotic Arrest Deficient 2 (Mad2) protein and the APC/C co-activator Cell Division Cycle 20 (Cdc20). This interaction leads to the formation of the Mitotic Checkpoint Complex (MCC), which sequesters Cdc20 and prevents the ubiquitination and subsequent degradation of securin and cyclin B1, thereby delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.
This compound (Mad2 Inhibitor-1) is a small molecule that has been identified as a disruptor of the SAC.[1] It functions by specifically targeting the protein-protein interaction between Mad2 and Cdc20.[1] By preventing this interaction, this compound effectively weakens the SAC, leading to premature anaphase entry and, in the context of cancer cells treated with anti-mitotic agents, can enhance cell death.[1]
This compound's Mechanism of Action and Target Specificity
This compound's primary mechanism of action is the allosteric inhibition of the Mad2-Cdc20 interaction. Mad2 exists in two major conformations: an inactive "open" conformation (O-Mad2) and an active "closed" conformation (C-Mad2). The conversion from O-Mad2 to C-Mad2 is a critical step for its binding to Cdc20 and the subsequent formation of the MCC. This compound is believed to bind to Mad2 and stabilize a conformation that is unfavorable for its interaction with Cdc20, thereby preventing the formation of the C-Mad2-Cdc20 complex. This disruption of a key protein-protein interaction within the SAC makes this compound a targeted inhibitor of this pathway.
Quantitative Data on this compound Efficacy
While comprehensive single-agent IC50 or GR50 values for this compound across a wide range of cancer cell lines are not extensively published in a consolidated format, existing studies demonstrate its ability to sensitize cancer cells to anti-mitotic drugs like nocodazole and taxol. The following table summarizes the observed effects of this compound in combination with such agents in several cancer cell lines.
| Cell Line | Combination Agent | This compound Concentration | Observed Effect | Reference |
| HeLa | Nocodazole (60 ng/ml) | 50 µM | Increased apoptotic index | [2] |
| HeLa | Taxol (30 nM) | 50 µM | Increased apoptotic index | [2] |
| A549 | Nocodazole (60 ng/ml) | 50 µM | Increased rate of cell death | [2] |
| HT-29 | Nocodazole (60 ng/ml) | 50 µM | Increased rate of cell death | [2] |
| U2OS | Nocodazole (60 ng/ml) | 50 µM | Increased rate of cell death | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and specificity of this compound.
Fluorescence Polarization (FP) Assay for Mad2-Cdc20 Interaction
This assay is used to quantify the inhibitory effect of this compound on the Mad2-Cdc20 protein-protein interaction in vitro.
Materials:
-
Purified recombinant human Mad2 protein
-
Purified recombinant human Cdc20 peptide (containing the Mad2 binding motif) labeled with a fluorophore (e.g., FITC)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Prepare a solution of FITC-labeled Cdc20 peptide in Assay Buffer at a final concentration of 10 nM.
-
Prepare a solution of Mad2 protein in Assay Buffer at a final concentration of 100 nM.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the this compound serial dilutions.
-
Add 5 µL of the Mad2 protein solution to each well.
-
Add 10 µL of the FITC-Cdc20 peptide solution to each well.
-
Include control wells:
-
No inhibitor control: 5 µL of Assay Buffer instead of this compound.
-
No Mad2 control: 5 µL of Assay Buffer instead of Mad2 protein.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Assess Mad2-Cdc20 Interaction in Cells
This protocol is designed to demonstrate that this compound disrupts the interaction between Mad2 and Cdc20 in a cellular context.
Materials:
-
HeLa cells
-
This compound
-
Nocodazole
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-Cdc20 antibody
-
Anti-Mad2 antibody
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis Buffer with 500 mM NaCl
-
Elution Buffer: 0.1 M Glycine pH 2.5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Seed HeLa cells and grow to 70-80% confluency.
-
Treat cells with 100 ng/mL nocodazole for 16 hours to arrest them in mitosis.
-
During the last 4 hours of nocodazole treatment, add 50 µM this compound or DMSO (vehicle control) to the respective plates.
-
-
Cell Lysis:
-
Harvest the mitotic cells by shake-off.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Cdc20 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes from the beads by incubating with Elution Buffer for 5 minutes at room temperature.
-
Neutralize the eluates with 1 M Tris-HCl pH 8.5.
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Cdc20 and anti-Mad2 antibodies.
-
Analyze the amount of Mad2 that co-immunoprecipitated with Cdc20 in the presence and absence of this compound.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound dilutions.
-
Include vehicle control wells (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Spindle Assembly Checkpoint (SAC) Signaling Pathway
Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade.
This compound Mechanism of Action
Caption: this compound inhibits the SAC by preventing Mad2-Cdc20 interaction.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the characterization of this compound.
References
Structural Basis for M2I-1 Inhibition of the Mitotic Checkpoint Protein Mad2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. A key player in this pathway is the mitotic arrest deficient 2 (Mad2) protein, which, upon sensing unattached kinetochores, binds to and inhibits the anaphase-promoting complex/cyclosome (APC/C) co-activator Cdc20. This action prevents premature sister chromatid separation and aneuploidy. The protein-protein interaction (PPI) between Mad2 and Cdc20 represents a prime target for therapeutic intervention in diseases characterized by chromosomal instability, such as cancer. This technical guide details the structural and mechanistic basis of M2I-1, the first-in-class small molecule inhibitor of the Mad2-Cdc20 interaction. We provide a comprehensive overview of the quantitative binding data, detailed experimental protocols for key assays, and a proposed mechanism of action based on computational and biochemical analyses.
Introduction to the Mad2 Signaling Pathway
Mad2 is a conformational switch that exists in two principal states: an inactive "open" conformation (O-Mad2) and an active "closed" conformation (C-Mad2). The SAC signaling cascade is initiated at unattached kinetochores, where the Mad1-C-Mad2 core complex acts as a template to catalyze the conversion of soluble O-Mad2 into C-Mad2. This newly formed C-Mad2 can then bind to Cdc20, sequestering it and preventing the activation of the APC/C. This inhibitory signal is maintained until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. The dissolution of the Mad2-Cdc20 complex is a prerequisite for anaphase onset. This compound disrupts this pathway by directly targeting Mad2 and preventing its crucial interaction with Cdc20.
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
This compound: Quantitative Inhibition Data
This compound was identified through a fluorescence polarization (FP)-based high-throughput screen as an inhibitor of the interaction between Mad2 and a Mad2-binding peptide (Mbp1) derived from Mad1, which mimics the Mad2-Cdc20 interaction. The inhibitory potency of this compound was quantified using FP assays.
| Parameter | Description | Value | Reference |
| IC50 | The half-maximal inhibitory concentration of this compound required to disrupt the pre-formed Mad2/F-Mbp1 complex. | 22 ± 2 µM | [1] |
| Kd (Mad2/F-Mbp1) | The dissociation constant for the interaction between Mad2 and the fluorescently labeled Mbp1 peptide, indicating binding affinity. | 2.5 ± 0.2 µM | [1] |
Note: F-Mbp1 refers to fluorescein-labeled Mad2-binding peptide 1.
Structural Basis of Inhibition: A Proposed Mechanism
A definitive co-crystal structure of this compound bound to Mad2 is not available. However, a combination of computational docking, structure-activity relationship (SAR) studies, and biochemical analysis of Mad2 mutants suggests a plausible mechanism of action.
Proposed Binding Site: Molecular docking experiments predict that this compound binds to a hydrophobic pocket within the core of Mad2.[1] This site is critically involved in regulating the stability and conformational dynamics necessary for Mad2 to adopt its active, "closed" state for binding to Cdc20 and Mad1.
Mechanism of Action: this compound is hypothesized to act not by sterically blocking the Cdc20 binding site, but by disturbing the conformational dynamics of Mad2.[1] By binding to the hydrophobic core, it is believed to destabilize the C-Mad2 conformation, making it less favorable for Mad2 to engage with its binding partners, Mad1 and Cdc20. This is supported by evidence showing that this compound inhibits Mad2 binding to both Mad1 and a Cdc20-derived peptide.[1]
Caption: Proposed mechanism for this compound inhibition of Mad2.
Detailed Experimental Protocols
Protein Expression and Purification
-
Constructs : Human Mad2 (residues 1-205) and Mad1 (residues 465-584) are expressed as Glutathione S-transferase (GST) fusion proteins in E. coli (BL21 strain). A Mad2-binding peptide (Mbp1) from Mad1 is synthesized and labeled with fluorescein (F-Mbp1).
-
Expression : E. coli cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated for a further 16 hours at 18°C.
-
Purification :
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., PBS, 1 mM DTT, protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is cleared by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
The supernatant is applied to a Glutathione-Sepharose affinity column.
-
The column is washed extensively with lysis buffer.
-
The GST-fusion protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
The GST tag is cleaved by incubation with a site-specific protease (e.g., PreScission Protease) overnight at 4°C.
-
The cleaved protein is further purified by size-exclusion chromatography to ensure homogeneity.
-
Fluorescence Polarization (FP) Inhibition Assay
This assay is used to measure the ability of this compound to disrupt the interaction between Mad2 and its binding partner.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
-
Principle : A small, fluorescently labeled peptide (F-Mbp1) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to the much larger Mad2 protein, its tumbling slows, and it emits polarized light. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Protocol :
-
Reactions are set up in a 384-well, non-binding black plate in FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Purified Mad2 protein is added to a final concentration of 2.5 µM.
-
Fluorescein-labeled Mbp1 peptide (F-Mbp1) is added to a final concentration of 25 nM.
-
This compound is serially diluted and added to the wells. A DMSO control is used for baseline measurements.
-
The plate is incubated for 30 minutes at room temperature, protected from light.
-
Fluorescence polarization is measured using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
IC50 values are calculated by fitting the data to a dose-response inhibition curve.
-
In Vitro GST Pull-Down Binding Assay
This assay confirms that this compound inhibits the interaction between Mad2 and its binding partner Mad1 in a non-FP-based format.
-
Protocol :
-
GST or GST-Mad1 (465-584) is immobilized on Glutathione-Sepharose beads by incubating for 1 hour at 4°C.
-
Beads are washed three times with binding buffer (e.g., PBS, 0.1% Triton X-100, 1 mM DTT).
-
Purified Mad2 protein is pre-incubated with either this compound (e.g., 50 µM) or a DMSO control for 30 minutes.
-
The Mad2/inhibitor mixture is added to the beads and incubated for 2 hours at 4°C with rotation.
-
Beads are washed five times with binding buffer to remove unbound protein.
-
Bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Eluted proteins are resolved by SDS-PAGE and visualized by Coomassie blue staining or Western blotting with an anti-Mad2 antibody.
-
Live-Cell Imaging Mitotic Timing Assay
This cellular assay determines if this compound can weaken the spindle assembly checkpoint in living cells.
-
Cell Line : HeLa cells stably expressing H2B-GFP (to visualize chromosomes) are used.
-
Protocol :
-
HeLa H2B-GFP cells are seeded in a glass-bottom imaging dish.
-
The SAC is activated by treating cells with 0.5 µM Taxol, which causes a prolonged mitotic arrest.
-
Simultaneously, cells are treated with either a DMSO solvent control or 25 µM this compound.
-
Live-cell imaging is initiated immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Images are acquired every 5-10 minutes for 18-24 hours.
-
The duration of mitosis is measured for individual cells, defined as the time from nuclear envelope breakdown (prometaphase) to anaphase onset. A shortening of the Taxol-induced arrest in the presence of this compound indicates a weakening of the SAC.[1]
-
Summary and Future Directions
This compound represents a foundational tool compound for studying the spindle assembly checkpoint and serves as a lead for the development of more potent and selective inhibitors of the Mad2-Cdc20 interaction. The data presented here establish that this compound directly targets Mad2, inhibits its interaction with its key binding partners, and weakens the SAC in living cells. The proposed mechanism—destabilization of Mad2's active conformation—offers a novel strategy for targeting protein-protein interactions that involve significant conformational changes. Future efforts will likely focus on generating high-resolution structural data to confirm the binding site and mechanism, as well as developing this compound analogs with improved potency and drug-like properties for potential therapeutic applications.
References
M2I-1: A Technical Guide to its Role in Chromosome Segregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures each chromosome is properly attached to the mitotic spindle before the cell proceeds to anaphase. A key protein-protein interaction within the SAC is the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20). This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset until all chromosomes are correctly bioriented.
M2I-1 has been identified as the first small molecule inhibitor that specifically targets the Mad2-Cdc20 interaction.[1][2] By disrupting this crucial step in the SAC signaling cascade, this compound effectively weakens the checkpoint, leading to premature anaphase entry and an increased rate of chromosome mis-segregation. This whitepaper provides an in-depth technical overview of the effects of this compound on chromosome segregation, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound disrupts the conformational dynamics of Mad2 that are necessary for its stable interaction with Cdc20.[1][2] This inhibition prevents the formation of the MCC, leaving the APC/C active and leading to the premature degradation of its substrates, such as cyclin B1 and securin. The degradation of these proteins initiates the separation of sister chromatids and mitotic exit, even in the presence of unattached or improperly attached chromosomes.
Quantitative Effects of this compound on Mitosis and Cell Fate
The following table summarizes the quantitative effects of this compound on mitotic progression and cell viability, as determined in various cancer cell lines.
| Cell Line | Treatment | Mitotic Index (%) | Apoptotic Index (%) | Reference |
| HeLa | DMSO (control) | ~5 | ~2 | [3] |
| HeLa | 50 µM this compound | ~5 | ~3 | [3] |
| HeLa | 60 ng/mL Nocodazole | ~80 | ~5 | [3] |
| HeLa | 60 ng/mL Nocodazole + 50 µM this compound | ~61 | ~25 | [3] |
| HeLa | 30 nM Taxol | ~75 | ~8 | [3] |
| HeLa | 30 nM Taxol + 50 µM this compound | Not specified | Significantly increased | [3] |
| A549 | 60 ng/mL Nocodazole | Not specified | ~4 | [3] |
| A549 | 60 ng/mL Nocodazole + 50 µM this compound | Not specified | ~20 | [3] |
| HT-29 | 60 ng/mL Nocodazole | Not specified | ~3 | [3] |
| HT-29 | 60 ng/mL Nocodazole + 50 µM this compound | Not specified | ~18 | [3] |
| U2OS | 60 ng/mL Nocodazole | Not specified | ~6 | [3] |
| U2OS | 60 ng/mL Nocodazole + 50 µM this compound | Not specified | ~22 | [3] |
Signaling Pathway and Experimental Workflows
Spindle Assembly Checkpoint Signaling Pathway with this compound Intervention
Caption: this compound inhibits the binding of Mad2 to Cdc20, preventing MCC formation.
Experimental Workflow for Assessing this compound's Effect on Chromosome Segregation
Caption: Workflow for analyzing this compound's impact on chromosome segregation.
Detailed Experimental Protocols
Cell Culture and Synchronization
-
Cell Line: HeLa human cervical cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Synchronization: For studies requiring a synchronized cell population, a double thymidine block is employed to arrest cells at the G1/S boundary.
-
Plate HeLa cells at an appropriate density.
-
Add 2 mM thymidine to the culture medium and incubate for 18-19 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and once with fresh culture medium.
-
Incubate in fresh medium for 9-10 hours.
-
Add 2 mM thymidine again and incubate for another 15-16 hours.
-
To release the cells into the cell cycle, wash twice with PBS and once with fresh medium. Cells will synchronously progress through S, G2, and into M phase.
-
This compound Treatment and Spindle Assembly Checkpoint Activation
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Following release from synchronization, add this compound to the culture medium at the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A DMSO-only control should be included.
-
SAC Activation (Optional): To study the effect of this compound on an active SAC, cells can be co-treated with a microtubule-depolymerizing agent such as nocodazole (e.g., 60 ng/mL) or a microtubule-stabilizing agent like Taxol (e.g., 30 nM).[3]
Immunofluorescence Staining for Mitotic Defects
-
Fixation: At the desired time points after treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining: Wash three times with PBS. Counterstain the DNA with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
Microscopy and Quantitative Analysis
-
Imaging: Acquire images using a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophores. Capture z-stacks to obtain a three-dimensional view of the mitotic cells.
-
Quantification of Mitotic Defects:
-
Lagging Chromosomes: In anaphase cells, identify chromosomes or chromosome fragments that are located in the central region of the spindle and have failed to segregate to the spindle poles.
-
Micronuclei: In interphase cells, identify small, distinct nuclei separate from the primary nucleus, which are formed from mis-segregated chromosomes.
-
Mitotic Index: Calculate the percentage of cells in the population that are in any stage of mitosis (prophase, metaphase, anaphase, telophase) based on their characteristic nuclear and spindle morphology.
-
Statistical Analysis: For each condition, analyze a sufficient number of cells (e.g., >100) from multiple independent experiments. Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Mad2-Cdc20 Interaction Assay (Fluorescence Polarization)
This assay directly measures the ability of this compound to inhibit the binding of Mad2 to a Cdc20-derived peptide.
-
Reagents:
-
Purified recombinant Mad2 protein.
-
A fluorescently labeled peptide derived from the Mad2-binding region of Cdc20 (e.g., fluorescein-labeled).
-
This compound at various concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Procedure:
-
In a black microplate, add a fixed concentration of the fluorescently labeled Cdc20 peptide.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of Mad2 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The binding of the larger Mad2 protein to the small fluorescent peptide causes a decrease in the peptide's rotational speed, resulting in an increase in fluorescence polarization. This compound, by inhibiting this interaction, will cause a dose-dependent decrease in fluorescence polarization. The IC₅₀ value for this compound can be determined by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for studying the intricacies of the Spindle Assembly Checkpoint and the consequences of its abrogation. Its specific mechanism of action—the direct inhibition of the Mad2-Cdc20 interaction—makes it a precise probe for dissecting the signaling events that govern faithful chromosome segregation. The quantitative data and detailed protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the SAC in cancer and other diseases characterized by aneuploidy. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore its clinical utility.
References
- 1. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Downstream Signaling of M2I-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling pathways of M2I-1, a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction. This document outlines the molecular mechanisms through which this compound exerts its effects, particularly in the context of cancer therapy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling events and workflows.
Core Mechanism of Action
This compound is the first-in-class small molecule that directly targets and disrupts the interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1] This interaction is a cornerstone of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] By inhibiting the formation of the Mad2-Cdc20 complex, this compound effectively weakens the SAC, leading to a cascade of downstream events, particularly when cells are challenged with anti-mitotic agents.[1][2][3][4]
Downstream Signaling in Combination Therapy
The most profound effects of this compound are observed when it is used in combination with microtubule-destabilizing agents such as nocodazole or taxol.[2][3][4] In this context, this compound potentiates the cytotoxic effects of these drugs in cancer cells. The key downstream signaling events are detailed below.
Premature Degradation of Cyclin B1 and Mitotic Slippage
In the presence of anti-mitotic drugs that activate the SAC, cancer cells typically arrest in mitosis. However, the addition of this compound overrides this arrest. By disrupting the Mad2-Cdc20 interaction, this compound leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[2] Activated APC/C then targets key mitotic proteins for degradation, most notably Cyclin B1.[2][5] The degradation of Cyclin B1, the regulatory subunit of Cyclin-Dependent Kinase 1 (Cdk1), pushes the cell out of mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage.
Induction of Apoptosis via Caspase-3 Activation
The combination of this compound and an anti-mitotic agent triggers programmed cell death, or apoptosis.[2] A key event in this process is the activation of caspase-3, an executioner caspase. The cleavage of pro-caspase-3 into its active form initiates a cascade of proteolytic events that dismantle the cell. This effect is significantly enhanced in the presence of this compound compared to treatment with an anti-mitotic drug alone.[2]
Modulation of Bcl-2 Family Proteins: Upregulation of MCL-1s
A critical aspect of this compound-induced apoptosis is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, treatment with this compound and nocodazole leads to an increase in the pro-apoptotic protein MCL-1s (Myeloid Cell Leukemia-1 short).[2][5][6] MCL-1s acts by antagonizing the pro-survival function of its longer isoform, MCL-1L. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members contributes to the induction of cell death. A marginal increase in another pro-apoptotic protein, NOXA, has also been observed.[2][5][6]
Signaling Pathway Diagram
Caption: this compound signaling in the presence of anti-mitotic drugs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in combination with anti-mitotic drugs on various cancer cell lines. Data is representative of findings in the literature.[2]
Table 1: Effect of this compound and Nocodazole on Cancer Cell Viability
| Cell Line | Treatment (24h) | % Dead Cells (Mean ± SD) |
| HeLa | Control (DMSO) | 3.2 ± 1.1 |
| 50 µM this compound | 4.1 ± 1.5 | |
| 60 ng/mL Nocodazole | 5.5 ± 2.0 | |
| 50 µM this compound + 60 ng/mL Nocodazole | 24.8 ± 3.5 | |
| A549 | Control (DMSO) | 2.9 ± 0.9 |
| 50 µM this compound + 60 ng/mL Nocodazole | 18.5 ± 2.8 | |
| HT-29 | Control (DMSO) | 3.5 ± 1.2 |
| 50 µM this compound + 60 ng/mL Nocodazole | 20.1 ± 3.1 | |
| U2OS | Control (DMSO) | 2.7 ± 1.0 |
| 50 µM this compound + 60 ng/mL Nocodazole | 22.4 ± 3.3 |
Table 2: Quantification of Key Protein Level Changes in HeLa Cells
| Protein | Treatment (24h) | Relative Protein Level (Fold Change vs. Nocodazole alone) |
| Cyclin B1 | Nocodazole + this compound | ~0.4 |
| Cleaved Caspase-3 | Nocodazole + this compound | ~2.5 |
| MCL-1s | Nocodazole + this compound | ~3.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay
This protocol is for determining the percentage of dead cells using a trypan blue exclusion assay.
Materials:
-
HeLa, A549, HT-29, or U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nocodazole (stock solution in DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the following conditions:
-
Vehicle control (e.g., 0.5% DMSO)
-
50 µM this compound
-
60 ng/mL Nocodazole
-
50 µM this compound + 60 ng/mL Nocodazole
-
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of dead cells: (% Dead Cells) = (Number of blue cells / Total number of cells) x 100.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the protein levels of Cyclin B1, cleaved caspase-3, and MCL-1s.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-cleaved caspase-3, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.
Protocol 3: Immunoprecipitation of Mad2-Cdc20
This protocol is for assessing the disruption of the Mad2-Cdc20 interaction by this compound.
Materials:
-
HeLa cells
-
Nocodazole
-
This compound
-
Cell lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer like Triton X-100 based buffer)
-
Anti-Cdc20 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for western blotting (anti-Mad2, anti-Cdc20)
Procedure:
-
Culture HeLa cells and synchronize them in mitosis by treating with 100 ng/mL nocodazole for 16 hours.
-
During the last 2 hours of nocodazole treatment, add either DMSO or 50 µM this compound to the respective plates.
-
Harvest the mitotic cells by mitotic shake-off.
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Cdc20 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by western blotting using antibodies against Mad2 and Cdc20. A decrease in the amount of Mad2 co-immunoprecipitated with Cdc20 in the this compound treated sample indicates disruption of the interaction.
Experimental Workflow Diagram
Caption: A typical workflow for Western Blot analysis.
Conclusion
This compound represents a novel class of anti-cancer agent that functions by targeting a key protein-protein interaction within the Spindle Assembly Checkpoint. Its downstream signaling, particularly in combination with established anti-mitotic drugs, leads to a potent cytotoxic effect in cancer cells. The key mechanisms involve the premature degradation of Cyclin B1, the upregulation of the pro-apoptotic protein MCL-1s, and the activation of caspase-3, ultimately driving the cells into apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the Mad2-Cdc20 interaction.
References
- 1. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of M2I-1 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2I-1 (MAD2 Inhibitor-1) is a small molecule inhibitor that targets the crucial protein-protein interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20).[1] This interaction is a cornerstone of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[2][3] By disrupting the MAD2-CDC20 interaction, this compound effectively weakens the SAC, making it a valuable tool for studying mitotic progression and a potential sensitizer for anti-cancer therapies that induce mitotic stress.[2][4][5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various in vitro experimental settings.
Mechanism of Action
This compound prevents the conformational changes in MAD2 that are necessary for its stable binding to CDC20.[2][3] This disruption prevents the formation of the Mitotic Checkpoint Complex (MCC), which is responsible for inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). The premature activation of APC/C leads to the ubiquitination and subsequent degradation of key mitotic proteins, including Cyclin B1 and Securin. The degradation of Cyclin B1, a regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1), pushes the cell out of mitosis prematurely. In the context of cancer cells treated with anti-mitotic agents like taxanes or vinca alkaloids, which activate the SAC, the addition of this compound can lead to mitotic catastrophe and apoptosis.[5][6] Notably, this compound has been shown to induce the pro-apoptotic protein MCL-1s, further contributing to cell death in cancer cells undergoing prolonged mitotic arrest.[5][6]
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the cell line, the specific assay, and whether it is used as a single agent or in combination with other drugs. The following table summarizes effective concentrations reported in the literature.
| Cell Line | Assay Type | This compound Concentration (µM) | Co-treatment | Key Observation | Reference |
| HeLa | Cell Viability / Apoptosis | 50 | 60 ng/ml Nocodazole | Significantly increased cell death compared to nocodazole alone. | [6] |
| HeLa | Cell Viability / Apoptosis | 50 | 0.5 µM Taxol | Enhanced sensitivity to taxol-induced cell death. | [6] |
| HeLa | Mitotic Index | 25, 50, 75 | 0.5 µM Taxol | Weakened SAC response. | [1] |
| MCF-7 | Cell Viability / Apoptosis | 50 | 60 ng/ml Nocodazole | Did not induce significant cell death, suggesting cell-type specific responses. | [6] |
| A549 | Cell Viability / Apoptosis | 50 | 60 ng/ml Nocodazole | Increased sensitivity to nocodazole-induced cell death. | [6] |
| U2OS | Cell Viability / Apoptosis | 50 | 60 ng/ml Nocodazole | Increased sensitivity to nocodazole-induced cell death. | [6] |
| HT-29 | Cell Viability / Apoptosis | 50 | 60 ng/ml Nocodazole | Increased sensitivity to nocodazole-induced cell death. | [6] |
Note: For initial studies, a concentration range of 10 µM to 100 µM is recommended to determine the optimal dose for a specific cell line and experimental setup. A concentration of 50 µM has been shown to be effective across multiple cancer cell lines when used in combination with an anti-mitotic agent.[6]
Mandatory Visualizations
Caption: this compound inhibits the MAD2-CDC20 interaction, disrupting MCC formation and leading to premature mitotic exit and apoptosis.
Caption: A typical workflow for determining the optimal in vitro concentration of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and for calculating the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anti-mitotic agent (optional, e.g., Nocodazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
If performing a co-treatment, prepare the this compound dilutions in a medium already containing the fixed concentration of the anti-mitotic agent (e.g., 60 ng/mL Nocodazole).
-
Include vehicle control (DMSO) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug-containing or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for Cyclin B1, MCL-1s, and Cleaved Caspase-3
This protocol is for assessing the molecular effects of this compound on key cell cycle and apoptosis regulatory proteins.
Materials:
-
6-well cell culture plates
-
This compound and optional co-treatment drug
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-MCL-1, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 50 µM) with or without an anti-mitotic agent for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
-
Conclusion
This compound is a potent tool for investigating the spindle assembly checkpoint and for enhancing the efficacy of anti-mitotic cancer drugs. While an this compound concentration of 50 µM has proven effective in combination therapies across several cancer cell lines, it is crucial for researchers to perform their own dose-response experiments to determine the optimal concentration for their specific in vitro model and experimental goals. The protocols provided herein offer a robust framework for such investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of M2I-1 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction M2I-1 (Mad2 Inhibitor-1) is a small molecule inhibitor that targets the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism for ensuring genomic integrity during mitosis.[1] Specifically, this compound disrupts the essential protein-protein interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1][2][3] This inhibition prevents the formation of the Mitotic Checkpoint Complex (MCC), which can lead to a weakened SAC response and premature entry into anaphase.[1][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Full Name | Mad2 Inhibitor-1 | [3][5] |
| CAS Number | 312271-03-7 | [3][5] |
| Molecular Weight | 404.5 g/mol | [3] |
| Solubility in DMSO | 25 mg/mL to 80 mg/mL (approx. 62 mM to 198 mM) | [2][3][5] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 312271-03-7)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Ultrasonic bath (optional, for enhancing solubility)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different final concentrations or volumes.
-
Pre-analysis Calculation:
-
Determine the mass of this compound powder required. For a 10 mM solution in 1 mL:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 404.5 g/mol x 1000 mg/g = 4.045 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.045 mg of this compound powder into the tared tube.
-
-
Dissolution:
-
Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.[2]
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed.
-
Troubleshooting: If the compound does not fully dissolve, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a few minutes to enhance solubility.[6]
-
-
Storage and Handling:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2][5] This practice prevents degradation of the compound due to repeated freeze-thaw cycles.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
-
Short-term storage: Store aliquots at -20°C for up to 1 month .[2][5][6]
-
Long-term storage: For storage beyond one month, place aliquots at -80°C , where they can be stable for 6 months to 1 year.[2][6]
-
Important Note: Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2] Avoid repeated freeze-thaw cycles.[2][5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the Spindle Assembly Checkpoint by disrupting the Mad2-Cdc20 interaction.
Experimental Workflow Diagram
Caption: A typical workflow for treating cultured cells with an this compound stock solution.
References
- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols: Synergistic Antitumor Effects of M2I-1 in Combination with Taxol or Nocodazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2I-1 is a small molecule inhibitor that disrupts the interaction between mitotic arrest deficient 2 (MAD2) and cell division cycle 20 (CDC20), a critical component of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting the formation of the MAD2-CDC20 complex, this compound weakens the SAC, making cancer cells more susceptible to mitotic catastrophe when challenged with microtubule-targeting agents.[1][2]
Taxol (paclitaxel) and nocodazole are well-established anti-mitotic drugs used in cancer chemotherapy. Taxol stabilizes microtubules, while nocodazole depolymerizes them. Both actions disrupt the normal dynamics of the mitotic spindle, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.
This document provides detailed application notes and protocols for investigating the synergistic cytotoxic effects of this compound in combination with Taxol or nocodazole in cancer cell lines. The combination of this compound with these microtubule-targeting agents has been shown to significantly enhance the sensitivity of cancer cells to these drugs, leading to increased apoptosis.[1][2] The underlying mechanism involves the premature degradation of Cyclin B1 and an increase in the pro-apoptotic protein MCL-1s.[1][2]
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments investigating the combined effects of this compound with Taxol or nocodazole.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound (µM) | Taxol (nM) | Nocodazole (ng/mL) | Treatment Duration (h) | % Cell Viability (Mean ± SD) |
Table 2: Cell Cycle Analysis (Flow Cytometry)
| Cell Line | This compound (µM) | Taxol (nM) | Nocodazole (ng/mL) | Treatment Duration (h) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | this compound (µM) | Taxol (nM) | Nocodazole (ng/mL) | Treatment Duration (h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | |---|---|---|---|---|---|---| | | | | | | | | | | | | | | | | | | | | | | | |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway and experimental workflow for this compound combination therapy.
Experimental Protocols
Cell Culture
-
Cell Lines: HeLa (human cervical cancer), or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Drug Preparation
-
This compound: Prepare a stock solution in DMSO. Store at -20°C.
-
Taxol: Prepare a stock solution in DMSO. Store at -20°C.
-
Nocodazole: Prepare a stock solution in DMSO. Store at -20°C.
-
Working Solutions: Dilute stock solutions in culture medium to the desired final concentrations immediately before use.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Taxol, nocodazole, or their combinations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described above.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Caption: A typical workflow for Western Blot analysis.
Immunofluorescence for Microtubule Visualization
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with the drugs as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
Application Notes and Protocols for M2I-1 Treatment in HeLa Cells
These application notes provide detailed protocols for the treatment of HeLa cells with M2I-1, a small molecule inhibitor of the Spindle Assembly Checkpoint (SAC). This compound disrupts the interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20), leading to a weakened SAC and increased sensitivity of cancer cells to anti-mitotic drugs.[1][2] These protocols are intended for researchers, scientists, and drug development professionals working in the field of oncology and cell biology.
Core Concepts
This compound functions by targeting the protein-protein interaction between MAD2 and CDC20, which is a critical step in the activation of the Spindle Assembly Checkpoint.[1] The SAC is a crucial cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1] In the presence of unattached kinetochores, the SAC is activated, preventing the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). This compound's disruption of the MAD2-CDC20 interaction prevents the formation of the Mitotic Checkpoint Complex (MCC), leading to a premature inactivation of the APC/C, degradation of Cyclin B1, and mitotic exit, even in the presence of mitotic errors. This can ultimately lead to apoptosis in cancer cells, particularly when combined with anti-mitotic agents.[2][3]
Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on HeLa cells.
Table 1: Effect of this compound on Mitotic Index and Apoptosis in HeLa Cells [3][4]
| Treatment Condition (16 hours) | Mitotic Index (%) | Apoptotic Index (%) |
| 0.5% DMSO (Control) | ~5% | ~2% |
| 50 µM this compound | ~5% | ~3% |
| 60 ng/mL Nocodazole | ~30% | ~4% |
| 50 µM this compound + 60 ng/mL Nocodazole | ~20% | ~20% |
Table 2: Effect of this compound on Cyclin B1 Levels in Mitotic HeLa Cells [4]
| Treatment Condition (16 hours) | Relative Cyclin B1 Level (Arbitrary Units) |
| 0.5% DMSO (Control) | High |
| 50 µM this compound | Significantly Reduced |
Experimental Protocols
HeLa Cell Culture and Passaging
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete medium.
-
For experiments, seed cells into appropriate plates (e.g., 96-well for viability assays, 6-well for apoptosis assays) and allow them to adhere overnight before treatment.
This compound Treatment Protocol
Materials:
-
HeLa cells seeded in appropriate culture plates
-
This compound (stock solution in DMSO)
-
Nocodazole (stock solution in DMSO)
-
Taxol (stock solution in DMSO)
-
Complete culture medium
-
DMSO (vehicle control)
Protocol:
-
Prepare working solutions of this compound, nocodazole, and/or taxol by diluting the stock solutions in complete culture medium to the desired final concentrations. A final DMSO concentration of 0.5% is recommended for all conditions, including the vehicle control.[3][4]
-
For a typical experiment, treat HeLa cells with 50 µM this compound.[3][4]
-
For co-treatment studies, this compound can be combined with anti-mitotic drugs such as 60 ng/mL nocodazole or 30 nM Taxol.[3]
-
Aspirate the old medium from the cells and replace it with the medium containing the treatment or vehicle control.
-
Incubate the cells for the desired period. A 16-hour incubation time is a common starting point for observing effects on mitosis and apoptosis.[3][4]
Cell Viability (MTT) Assay
Materials:
-
HeLa cells seeded in a 96-well plate
-
This compound and other compounds for treatment
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and/or co-treatments) as described in Protocol 2 for the desired duration (e.g., 16, 24, or 48 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis (Annexin V-FITC/PI) Assay
Materials:
-
HeLa cells seeded in a 6-well plate
-
This compound and other compounds for treatment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat the cells with this compound (and/or co-treatments) as described in Protocol 2.
-
After treatment, collect both the adherent and floating cells. To detach adherent cells, use a gentle cell scraper or a brief trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
Application Notes and Protocols for Cell-Based Assays with M2I-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for developing and utilizing cell-based assays with M2I-1, a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction. This compound targets the Spindle Assembly Checkpoint (SAC), a critical regulator of mitotic progression, making it a valuable tool for cancer research and drug development.
Introduction to this compound
This compound is the first-in-class small molecule that directly inhibits the interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1] This interaction is essential for the proper functioning of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By disrupting the Mad2-Cdc20 interaction, this compound effectively weakens the SAC, leading to premature exit from mitosis and, in the context of cancer cells, can enhance the efficacy of anti-mitotic drugs.
Mechanism of Action
The SAC monitors the attachment of microtubules to the kinetochores of chromosomes. When improper attachments are detected, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, which includes Mad2 and Cdc20, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of key mitotic proteins like Cyclin B1 and Securin, thus delaying the onset of anaphase until all chromosomes are correctly attached. This compound disrupts the formation of the MCC, leading to premature activation of the APC/C and subsequent degradation of its substrates, forcing the cell to exit mitosis without proper chromosome segregation. This can ultimately lead to apoptotic cell death, particularly in cancer cells that are often dependent on a robust SAC for survival.
Data Presentation
Table 1: In Vitro Activity of this compound and Combination Treatments
| Cell Line | Treatment | Concentration | Apoptotic Index (%) | Mitotic Index (%) |
| HeLa | DMSO (Control) | 0.5% | ~2 | ~5 |
| This compound | 50 µM | ~3 | ~4 | |
| Nocodazole | 60 ng/mL | ~10 | ~35 | |
| This compound + Nocodazole | 50 µM + 60 ng/mL | ~30 | ~20 | |
| Taxol | 30 nM | ~8 | ~40 | |
| This compound + Taxol | 50 µM + 30 nM | ~25 | ~25 | |
| HT-29 | Nocodazole | 60 ng/mL | ~8 | Not Reported |
| This compound + Nocodazole | 50 µM + 60 ng/mL | ~20 | Not Reported | |
| A549 | Nocodazole | 60 ng/mL | ~5 | Not Reported |
| This compound + Nocodazole | 50 µM + 60 ng/mL | ~15 | Not Reported | |
| U2OS | Nocodazole | 60 ng/mL | ~12 | Not Reported |
| This compound + Nocodazole | 50 µM + 60 ng/mL | ~28 | Not Reported |
Data is compiled and extrapolated from published studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Assay (MTT Assay and DAPI Staining)
This protocol describes how to assess the effect of this compound, alone or in combination with anti-mitotic agents, on the viability and apoptosis of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, A549, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nocodazole or Taxol (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
96-well and 6-well plates
-
Microplate reader
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For morphological analysis, seed cells in a 6-well plate with coverslips at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound, nocodazole, and/or taxol in complete culture medium.
-
Remove the old medium from the wells and add the treatment media. Include a vehicle control (DMSO) group.
-
For combination treatments, add the anti-mitotic agent first, followed by this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
DAPI Staining for Apoptosis:
-
After treatment in the 6-well plate, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash twice with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
-
Protocol 2: Western Blot Analysis of Mitotic Proteins
This protocol details the detection of key proteins involved in the SAC, such as Cyclin B1, Mad2, and Cdc20, following this compound treatment.
Materials:
-
Treated cell lysates (prepared as described below)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 (1:1000 dilution)
-
Mouse anti-Mad2 (1:1000 dilution)
-
Rabbit anti-Cdc20 (1:500 dilution, e.g., Santa Cruz, sc-8358)
-
Mouse anti-GAPDH or β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Mad2-Cdc20 Interaction
This in vitro assay directly measures the inhibitory effect of this compound on the Mad2-Cdc20 interaction.
Materials:
-
Purified recombinant Mad2 protein
-
A fluorescently labeled peptide derived from Cdc20 (e.g., containing the Mad2-binding motif)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a solution of the fluorescently labeled Cdc20 peptide in the assay buffer at a fixed concentration (typically in the low nanomolar range, to be optimized).
-
Prepare a solution of Mad2 protein in the assay buffer. The concentration should be optimized to give a significant polarization signal upon binding to the peptide.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction:
-
In the wells of the 384-well plate, add the fluorescent Cdc20 peptide.
-
Add the this compound dilutions or vehicle control (DMSO).
-
Initiate the binding reaction by adding the Mad2 protein.
-
Include controls with only the fluorescent peptide (low polarization) and peptide with Mad2 but no inhibitor (high polarization).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the IC50 value of this compound for the inhibition of the Mad2-Cdc20 interaction.
-
Mandatory Visualizations
References
Application Notes and Protocols for Immunofluorescence Staining Following M2I-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for performing immunofluorescence (IF) analysis on cells treated with M2I-1, a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction, a critical component of the spindle assembly checkpoint (SAC).[1][2][3] this compound is a valuable tool for studying mitotic progression and the efficacy of anti-mitotic cancer therapies.[4][5][6] This document outlines the experimental workflow, from cell culture and this compound treatment to immunofluorescent staining and imaging. Additionally, it includes a summary of this compound's mechanism of action and provides example data for experimental planning.
Introduction
The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[2] It prevents premature entry into anaphase by inhibiting the anaphase-promoting complex/cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle. The interaction between Mad2 (mitotic arrest deficient 2) and Cdc20 is a cornerstone of the SAC. This compound is a first-in-class small molecule inhibitor that specifically targets and disrupts the Mad2-Cdc20 interaction.[2][3] By inhibiting this interaction, this compound can override the SAC, leading to premature anaphase and potential cell death, particularly in combination with anti-mitotic drugs like taxol or nocodazole.[4][5][6]
Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. When studying the effects of this compound, IF can be employed to observe changes in key mitotic proteins, spindle morphology, and markers of apoptosis.
This compound: Mechanism of Action and Cellular Effects
This compound acts by disturbing the conformational dynamics of Mad2 that are necessary for its binding to Cdc20.[2] This disruption prevents the formation of the Mitotic Checkpoint Complex (MCC), which is responsible for inhibiting the APC/C. As a result, the APC/C remains active, leading to the ubiquitination and subsequent degradation of its substrates, such as cyclin B1 and securin, thereby promoting mitotic exit. In cancer cells, where the SAC is often compromised, this compound can enhance the cytotoxic effects of microtubule-targeting agents.[4][5]
Quantitative Data Summary
The following table provides a summary of typical concentrations and effects of this compound used in cell-based assays. This information can serve as a starting point for experimental design.
| Parameter | Value | Cell Line Example | Notes | Reference |
| This compound Concentration Range | 25 - 75 µM | HeLa | Effective concentrations for inhibiting the Mad2-Cdc20 interaction. | [1] |
| Co-treatment (Taxol) | 0.5 µM | HeLa | Used to induce mitotic arrest and study the SAC-overriding effect of this compound. | [1] |
| Co-treatment (Nocodazole) | 40 - 400 ng/ml | HeLa | Used to induce mitotic arrest. This compound enhances sensitivity to nocodazole. | [5] |
| Solvent | DMSO | General | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in culture media is non-toxic to the cells (typically <0.1%). | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits the Mad2-Cdc20 interaction, disrupting SAC signaling.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a general framework for immunofluorescence staining of adherent cells treated with this compound. Optimization may be required for different cell lines, antibodies, and imaging systems.
Materials
-
Adherent cells (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
This compound (dissolved in DMSO)
-
Anti-mitotic drug (e.g., Taxol or Nocodazole, optional)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-Mad2, anti-Cdc20, anti-Cyclin B1, anti-phospho-Histone H3)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure
-
Cell Seeding:
-
Seed cells onto glass coverslips or into imaging plates at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed cell culture medium.
-
(Optional) If co-treating, also prepare the anti-mitotic drug in the same medium.
-
Aspirate the old medium from the cells and add the this compound containing medium.
-
Incubate for the desired period (e.g., 1-24 hours). Include a vehicle control (DMSO) and other necessary controls.
-
-
Fixation:
-
Permeabilization:
-
Add the permeabilization solution (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[8]
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5-10 minutes each.
-
During the final washes, you can add a nuclear counterstain like DAPI or Hoechst.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for the chosen fluorophores.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for immunofluorescence after this compound treatment.
Troubleshooting
-
High Background: Increase blocking time, increase the number of washes, or decrease antibody concentrations.
-
Weak or No Signal: Increase antibody concentration or incubation time. Ensure the fixation and permeabilization methods are compatible with the antibody and epitope. Check the activity of the this compound.
-
Cell Detachment: Use coated coverslips (e.g., poly-L-lysine), handle cells gently during washes, and consider using a milder permeabilization agent.
By following this detailed protocol and considering the specific cellular context, researchers can effectively utilize immunofluorescence to investigate the consequences of this compound treatment and gain valuable insights into the regulation of the spindle assembly checkpoint.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Application Notes and Protocols for Flow Cytometry Analysis of M2I-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of cells treated with M2I-1, a small molecule inhibitor of the protein-protein interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20). This compound disrupts the spindle assembly checkpoint (SAC), leading to premature degradation of Cyclin B1 and sensitization of cancer cells to anti-mitotic drugs.[1][2][3] This document offers detailed protocols for flow cytometry analysis of apoptosis and cell cycle status in this compound treated cells, alongside data presentation and visualizations of the underlying molecular pathways.
Introduction
This compound is a first-in-class small molecule that targets the crucial protein-protein interaction between MAD2 and CDC20, a key component of the spindle assembly checkpoint (SAC).[2] The SAC ensures the fidelity of chromosome segregation by preventing the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting the MAD2-CDC20 interaction, this compound effectively weakens the SAC, leading to the premature activation of the APC/C and subsequent degradation of its substrates, including Cyclin B1.[1][4] This premature mitotic exit can induce apoptosis, particularly in cancer cells that are already under mitotic stress from treatment with anti-mitotic agents like taxanes and vinca alkaloids.[1][2][3]
Flow cytometry is a powerful technique for the single-cell analysis of various cellular processes, making it an ideal tool to study the effects of this compound. This document provides protocols for assessing two key outcomes of this compound treatment: the induction of apoptosis and alterations in the cell cycle profile.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines, both alone and in combination with the anti-mitotic drug nocodazole. This data is based on microscopy-based quantification of mitotic and apoptotic indices.
Table 1: Effect of this compound and Nocodazole on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment (16 hours) | Apoptotic Index (%) |
| HeLa | 0.5% DMSO | ~1 |
| 50 µM this compound | ~1.5 | |
| 60 ng/ml Nocodazole | ~5 | |
| 60 ng/ml Nocodazole + 50 µM this compound | ~25 | |
| A549 | 60 ng/ml Nocodazole | ~4 |
| 60 ng/ml Nocodazole + 50 µM this compound | ~15 | |
| HT-29 | 60 ng/ml Nocodazole | ~3 |
| 60 ng/ml Nocodazole + 50 µM this compound | ~12 | |
| U2OS | 60 ng/ml Nocodazole | ~6 |
| 60 ng/ml Nocodazole + 50 µM this compound | ~20 |
Data is derived from quantification of cellular morphology after staining.[5]
Table 2: Effect of this compound and Nocodazole on Mitotic Index in HeLa Cells
| Treatment (16 hours) | Mitotic Index (%) |
| 0.5% DMSO | ~5 |
| 50 µM this compound | ~5 |
| 60 ng/ml Nocodazole | ~80 |
| 60 ng/ml Nocodazole + 50 µM this compound | ~61 |
Data is derived from quantification of cellular morphology after staining.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for analyzing its effects using flow cytometry.
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
Caption: General workflow for flow cytometry analysis of this compound treated cells.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V to identify externalized phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (e.g., 50 µM stock in DMSO)
-
Anti-mitotic drug (e.g., Nocodazole, 60 ng/ml stock in DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell dissociation reagent (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound, an anti-mitotic drug, or a combination of both.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells), into a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate single-color controls for compensation.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the stained cells. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Anti-mitotic drug (optional)
-
PBS, Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest cells as described in step 3 of Protocol 1.
-
After the final PBS wash, resuspend the cell pellet in 500 µL of cold PBS.
-
-
Fixation:
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells using forward scatter area versus forward scatter height to exclude doublets.
-
Analyze the PI fluorescence using a linear scale. The resulting histogram will show peaks corresponding to cells in G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase population in between.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.[6][7]
-
Conclusion
The MAD2 inhibitor this compound represents a promising strategy for sensitizing cancer cells to conventional anti-mitotic therapies.[1][3] The protocols and information provided in these application notes offer a robust framework for researchers to investigate the cellular effects of this compound using flow cytometry. By quantifying apoptosis and analyzing cell cycle perturbations, scientists can further elucidate the mechanism of action of this compound and evaluate its potential in pre-clinical and drug development settings.
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. revvity.com [revvity.com]
Troubleshooting & Optimization
troubleshooting M2I-1 insolubility in aqueous media
Welcome to the technical support center for M2I-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Mitotic Arrest Deficient 2 (Mad2) protein.[1][2][3][4][5][6] It functions by targeting and disrupting the crucial protein-protein interaction between Mad2 and Cell Division Cycle 20 (Cdc20).[1][2][3][4][5][6] This interaction is a key component of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][7] By inhibiting the Mad2-Cdc20 interaction, this compound weakens the SAC, leading to premature exit from mitosis.[2][8] This property makes it a valuable tool for studying the SAC and a potential anti-cancer therapeutic, particularly in combination with anti-mitotic drugs like taxol and nocodazole.[8][9][10][11]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
This compound is a poorly water-soluble compound. This is a common characteristic of many small molecule inhibitors developed for protein-protein interaction targets. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the solubility of this compound can be exceeded, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is fresh, anhydrous DMSO.[1] this compound is soluble in DMSO at concentrations as high as 80 mg/mL.[1] It is crucial to use high-quality, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: How can I prepare a working solution of this compound in an aqueous medium for my experiments?
A common method to prepare a working solution of this compound in an aqueous medium involves the use of co-solvents and surfactants. Here is a widely used protocol:
-
Prepare a high-concentration stock solution of this compound in fresh DMSO (e.g., 80 mg/mL).[1]
-
To prepare a 1 mL working solution, take 50 µL of the 80 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 500 µL of double-distilled water (ddH2O) to bring the final volume to 1 mL.
-
It is recommended to use this freshly prepared mixed solution immediately for optimal results.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting and resolving issues related to the insolubility of this compound in aqueous media.
Problem: Precipitate forms immediately upon dilution of this compound stock in aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Exceeded Aqueous Solubility | The final concentration of this compound in your aqueous buffer is above its solubility limit. Solution: Lower the final concentration of this compound in your experiment. If a higher concentration is required, you will need to employ a formulation strategy (see below). |
| Poor Mixing Technique | Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations and shock precipitation. Solution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Incorrect Solvent for Stock Solution | The stock solution was not prepared in a suitable solvent or the solvent has absorbed moisture. Solution: Always use fresh, anhydrous DMSO to prepare your stock solution.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption. |
| Buffer Composition | The pH, ionic strength, or presence of certain salts in your buffer may negatively impact the solubility of this compound. Solution: Test the solubility of this compound in different buffers. Sometimes, a slight change in pH (if compatible with your experiment) can improve solubility. |
Problem: this compound precipitates over time during the experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Metastable Supersaturation | The initial dilution may have created a supersaturated solution that is not stable over time. Solution: Consider using a formulation with co-solvents and/or surfactants to maintain this compound in solution. The recommended formulation with PEG300 and Tween-80 is a good starting point.[1] |
| Temperature Effects | Changes in temperature during the experiment (e.g., moving from room temperature to 37°C) can affect solubility. Solution: Pre-warm your buffers to the experimental temperature before adding the this compound stock solution. |
| Interaction with Other Components | This compound may be interacting with other components in your experimental system (e.g., proteins, plastics) and precipitating. Solution: If possible, test the stability of this compound in your complete experimental medium without cells or your target protein to isolate the cause. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed method for preparing this compound solutions for use in cell-based assays and other experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile double-distilled water (ddH2O) or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 80 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 80 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 4 mg/mL in a mixed solvent system):
-
Thaw a fresh aliquot of the 80 mg/mL this compound stock solution.
-
In a sterile microcentrifuge tube, combine the following in order:
-
50 µL of 80 mg/mL this compound in DMSO
-
400 µL of PEG300
-
-
Mix well by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile ddH2O or your experimental buffer.
-
Mix gently but thoroughly. The final concentration of this compound will be 4 mg/mL.
-
Use this working solution immediately for dilutions into your final experimental setup.
-
Note on Final DMSO Concentration: When diluting your this compound stock into your experimental medium, always calculate the final concentration of DMSO. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts in cellular assays.[10][12] If your experiment requires a higher concentration of this compound, consider using the mixed solvent working solution to minimize the final DMSO percentage.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 80 mg/mL (197.78 mM) | Use fresh, anhydrous DMSO. | [1] |
| DMSO | ≥ 32 mg/mL (79.11 mM) | [5] |
Table 2: Example Formulation for Aqueous Working Solution
| Component | Volume | Purpose |
| 80 mg/mL this compound in DMSO | 50 µL | Concentrated drug stock |
| PEG300 | 400 µL | Co-solvent to improve solubility |
| Tween-80 | 50 µL | Surfactant to prevent precipitation and improve stability |
| ddH2O | 500 µL | Aqueous vehicle |
| Total Volume | 1 mL | Final this compound Concentration: 4 mg/mL |
Visualizations
This compound Mechanism of Action in the Spindle Assembly Checkpoint
Caption: this compound inhibits the Mad2-Cdc20 interaction.
Troubleshooting Workflow for this compound Insolubility
Caption: A stepwise guide to resolving this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 3. iifiir.org [iifiir.org]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 8. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M2I-1 Dosage to Minimize Cytotoxicity
Welcome to the technical support center for M2I-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimal use of this compound, with a focus on minimizing cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20). This interaction is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. By inhibiting the Mad2-Cdc20 interaction, this compound disrupts the formation of the Mitotic Checkpoint Complex (MCC), leading to a weakened SAC response.
Q2: Does this compound exhibit significant cytotoxicity as a single agent?
A2: Current research indicates that this compound does not exhibit significant cytotoxicity as a single agent in various cancer cell lines, even at concentrations up to 50 μM.[1] Studies have shown that treatment with this compound alone does not lead to substantial apoptosis or a significant decrease in cell viability. Its primary therapeutic potential lies in its synergistic effect when combined with other anti-mitotic agents.
Q3: With which drugs can this compound be combined to enhance cytotoxicity?
A3: this compound has been shown to significantly enhance the cytotoxic effects of anti-mitotic drugs that activate the Spindle Assembly Checkpoint. These include microtubule-stabilizing agents like paclitaxel (Taxol) and microtubule-destabilizing agents like nocodazole.[1][2] The combination of this compound with these drugs leads to a prolonged mitotic arrest, followed by apoptosis.[1]
Q4: What is the molecular mechanism behind the synergistic cytotoxicity?
A4: When combined with an anti-mitotic drug that causes mitotic arrest, this compound's inhibition of the SAC leads to premature degradation of Cyclin B1. This, in turn, promotes mitotic exit in the presence of chromosomal abnormalities, ultimately triggering apoptosis. This process is also associated with an increase in the pro-apoptotic protein MCL-1s.[1][2]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High single-agent cytotoxicity observed. | 1. Incorrect this compound concentration. 2. Contamination of this compound stock solution. 3. Cell line is unexpectedly sensitive. | 1. Verify the dilution calculations and prepare fresh dilutions from a stock solution. 2. Ensure the sterility of the stock solution and the solvent (e.g., DMSO). 3. Perform a dose-response curve starting from a lower concentration range (e.g., 1-10 µM) to determine the baseline cytotoxicity for your specific cell line. |
| Lack of synergistic effect with an anti-mitotic drug. | 1. Suboptimal concentration of this compound or the combination drug. 2. Insufficient incubation time. 3. The chosen cell line may be resistant to the combination therapy. | 1. Titrate the concentrations of both this compound and the partner drug. A checkerboard assay can be effective in identifying the optimal synergistic concentrations. 2. Increase the incubation time. Synergistic effects leading to apoptosis may require prolonged mitotic arrest (e.g., 16-24 hours or longer).[3] 3. Test the combination in a different cell line known to be sensitive to the chosen anti-mitotic agent. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors during drug addition. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell number per well. 2. Use calibrated pipettes and ensure proper mixing after adding the compounds. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media to maintain humidity. |
| Difficulty in dissolving this compound. | 1. This compound has limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For cell culture experiments, ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
Recommended Starting Concentrations for Combination Studies
The following table provides recommended starting concentrations for this compound in combination with common anti-mitotic drugs, based on published data. It is crucial to perform a dose-response matrix to determine the optimal concentrations for your specific cell line and experimental conditions.
| Cell Line | This compound Concentration | Combination Drug | Drug Concentration | Reference |
| HeLa | 50 µM | Nocodazole | 60 ng/mL | [3] |
| HeLa | Not specified | Taxol | 0.5 µM |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound, alone or in combination with another drug, on cell viability.
Materials:
-
This compound
-
Combination drug (e.g., Nocodazole)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for quantifying apoptosis induced by this compound in combination with another drug using flow cytometry.
Materials:
-
This compound
-
Combination drug (e.g., Nocodazole)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and the combination drug for the intended duration (e.g., 16-24 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the Mad2-Cdc20 interaction, disrupting SAC signaling.
Experimental Workflow for Optimizing this compound Dosage
Caption: Workflow for determining the optimal synergistic dosage of this compound.
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
dealing with inconsistent results in M2I-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the M2I-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one week), the stock solution can be stored at -20°C.
Q2: I observe precipitation of this compound in my cell culture medium. What should I do?
A2: Precipitation in aqueous solutions can occur with hydrophobic compounds like this compound, especially at higher concentrations. To avoid this, ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. When diluting the this compound stock solution, add it to the medium dropwise while vortexing gently to ensure proper mixing. If precipitation persists, consider using a lower final concentration of this compound or pre-warming the medium to 37°C before adding the inhibitor.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the MEK1/2 kinases. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade responsible for cell proliferation and survival.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (IC50 values)
Q: We are performing a cell viability assay (MTT) to determine the IC50 of this compound in our cancer cell line, but the results are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays. The variability can stem from several factors related to cell handling, reagent preparation, and the experimental setup. Below is a summary of potential causes and solutions.
Data Presentation: Inconsistent IC50 Values for this compound
| Experiment | Cell Seeding Density (cells/well) | This compound Stock Dilution | Incubation Time (hours) | Calculated IC50 (µM) |
| 1 | 5,000 | Serial dilution in medium | 48 | 1.2 |
| 2 | 5,000 | Serial dilution in medium | 48 | 2.5 |
| 3 | 8,000 | Fresh stock dilution | 48 | 0.8 |
| 4 | 5,000 | Serial dilution in DMSO | 48 | 1.5 |
Troubleshooting Workflow for Inconsistent Cell Viability Results
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Unexpected Results in Western Blot Analysis
Q: We are treating our cells with this compound and expect to see a decrease in phosphorylated ERK (p-ERK), but the western blot results are variable. Sometimes we see a decrease, and other times we don't. Why?
A: Western blotting can be a sensitive technique with many variables that can affect the outcome. Inconsistent results when analyzing protein phosphorylation levels often point to issues with sample collection, protein extraction, or the blotting procedure itself.
Data Presentation: Inconsistent p-ERK Levels Post this compound Treatment
| Sample | This compound Conc. (µM) | Treatment Time (min) | p-ERK/Total ERK Ratio (Experiment 1) | p-ERK/Total ERK Ratio (Experiment 2) |
| Control | 0 | 30 | 1.0 | 1.0 |
| Treated | 1 | 30 | 0.3 | 0.9 |
| Control | 0 | 60 | 1.0 | 1.0 |
| Treated | 1 | 60 | 0.2 | 0.5 |
Signaling Pathway Targeted by this compound
potential off-target effects of M2I-1 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of M2I-1 in cells. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the protein-protein interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1][2][3] This interaction is a crucial component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1][4] By inhibiting the Mad2-Cdc20 interaction, this compound weakens the SAC, allowing cells to progress through mitosis even in the presence of mitotic errors.[1][4] Computational and biochemical analyses suggest that this compound may disturb the conformational dynamics of Mad2 that are critical for its binding to Cdc20.[1][5]
Q2: What are the expected on-target cellular effects of this compound treatment?
The primary on-target effect of this compound is the weakening of the Spindle Assembly Checkpoint. In experimental settings, this can manifest as:
-
A reduction in the duration of mitotic arrest induced by anti-mitotic agents like taxol or nocodazole.
-
Premature degradation of Cyclin B1, a key regulator of mitotic progression, even in the presence of SAC-activating stimuli.[6][7]
-
An increase in the percentage of cells that exit mitosis without proper chromosome segregation, potentially leading to aneuploidy.
Q3: Are there any known off-target effects of this compound?
Direct, classical off-target binding partners of this compound have not been extensively documented in the provided literature. Initial studies suggest that this compound may act via covalent modification of Mad2, though the exact site of modification has not been identified.[5] This raises the possibility of covalent interactions with other proteins, a potential source of off-target effects. However, comprehensive profiling of this compound against a broad panel of kinases or other protein families to identify specific off-target interactions is not detailed in the available search results. The observed cellular effects of this compound, such as the modulation of MCL-1s levels, are presented as consequences of its on-target activity of disrupting the Mad2-Cdc20 interaction and sensitizing cells to anti-mitotic drugs, rather than direct off-target binding.[6][7][8]
Q4: Why does this compound treatment enhance cell death in combination with anti-mitotic agents?
This compound enhances the efficacy of anti-mitotic drugs like nocodazole and taxol by promoting mitotic catastrophe and apoptosis.[6][7][8] The proposed mechanism involves the following steps:
-
Anti-mitotic drugs induce a prolonged mitotic arrest by activating the Spindle Assembly Checkpoint.
-
This compound weakens this checkpoint by inhibiting the Mad2-Cdc20 interaction.[6]
-
This leads to premature degradation of Cyclin B1 and an override of the mitotic arrest.[6][7]
-
The combination of microtubule disruption by the anti-mitotic drug and a weakened checkpoint leads to an increase in the pro-apoptotic protein MCL-1s.[6][7]
-
The elevated levels of MCL-1s, along with a marginal increase in NOXA, are thought to antagonize the pro-survival protein MCL-1, ultimately triggering apoptosis.[6][7]
Troubleshooting Guides
Q1: My cells are not showing increased sensitivity to anti-mitotic drugs with this compound. What could be the problem?
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound or anti-mitotic drug. | Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and the anti-mitotic agent for your specific cell line. |
| Cell line-specific resistance. | The potentiation of anti-mitotic drug sensitivity by this compound has been observed in several cancer cell lines, including HeLa, HT-29, A549, and U2OS, but the extent of sensitization can vary.[8] Consider testing a different cell line known to be sensitive. |
| Incorrect timing of drug addition. | The timing of this compound and anti-mitotic drug co-treatment can be critical. Refer to established protocols and consider a time-course experiment to optimize the treatment schedule. |
| Degradation of this compound. | Ensure proper storage of this compound and use freshly prepared solutions for your experiments. |
Q2: I am observing significant cell death with this compound alone. Is this expected?
Treatment with this compound alone (at concentrations around 50 µM) has been shown to have minimal effect on caspase-3 cleavage, suggesting it does not induce significant apoptosis on its own.[8] If you are observing significant cell death with this compound alone, consider the following:
-
High concentration of this compound: You may be using a concentration that is toxic to your specific cell line. Perform a dose-response curve to determine the IC50 of this compound alone in your cells.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels.[2]
-
Underlying cellular stress: Your cells may have a compromised spindle assembly checkpoint or other underlying stresses that make them more sensitive to this compound treatment.
Q3: How can I confirm that the observed effects are due to the inhibition of the Mad2-Cdc20 interaction?
To confirm the on-target activity of this compound, you can perform the following experiments:
-
Immunoprecipitation: Perform a Cdc20 immunoprecipitation and probe for Mad2 to see if this compound treatment reduces the amount of Mad2 that co-immunoprecipitates with Cdc20.
-
Western Blotting for Cyclin B1: In cells arrested in mitosis with an anti-mitotic agent, treatment with this compound should lead to a decrease in Cyclin B1 levels, which can be assessed by Western blotting.[6][7]
-
Live-cell imaging: Use live-cell imaging to monitor the duration of mitosis in the presence of an anti-mitotic drug with and without this compound. A shortened mitotic arrest in the presence of this compound would indicate a weakened SAC.
Experimental Protocols
Protocol 1: Assessing Spindle Assembly Checkpoint (SAC) Weakening by this compound
Objective: To determine if this compound weakens the SAC in cells treated with a mitotic arresting agent.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete culture medium
-
Nocodazole or Taxol
-
This compound
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with a concentration of nocodazole or taxol known to induce mitotic arrest (e.g., 60 ng/ml nocodazole for HeLa cells).[9]
-
Simultaneously, treat a subset of the wells with the anti-mitotic agent plus a range of this compound concentrations (e.g., 10-50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 16 hours).[9]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Using a fluorescence microscope, determine the mitotic index by counting the percentage of cells with condensed and visible chromosomes in at least three random fields of view for each condition. A decrease in the mitotic index in the this compound co-treated samples compared to the anti-mitotic agent alone indicates a weakening of the SAC.
Protocol 2: Immunoblotting for Cyclin B1 and MCL-1s in this compound Treated Cells
Objective: To measure the levels of Cyclin B1 and MCL-1s in response to this compound and anti-mitotic drug treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Nocodazole or Taxol
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Cyclin B1, MCL-1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Plate cells and treat with the anti-mitotic agent, this compound, or a combination of both as described in Protocol 1.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in Cyclin B1 and an increase in MCL-1s in the co-treated samples would be the expected outcome.[6][7]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
References
- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 7. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: M2I-1 Induced Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing M2I-1 to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound (Mad2 Inhibitor-1) is a small molecule inhibitor that disrupts the interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20). This interaction is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures proper chromosome segregation during mitosis.
This compound itself does not typically induce apoptosis when used alone. Instead, it significantly sensitizes cancer cells to anti-mitotic drugs like nocodazole and taxol.[1][2] The combination treatment leads to a prolonged mitotic arrest, ultimately triggering caspase-3 dependent apoptosis.[1][3]
Q2: What is the underlying mechanism of apoptosis induction by this compound in combination with anti-mitotic agents?
The synergistic apoptotic effect of this compound and anti-mitotic drugs is driven by a multi-pronged mechanism:
-
Premature Degradation of Cyclin B1: The combination treatment leads to the premature degradation of Cyclin B1, a key protein for mitotic progression.[1][4]
-
Upregulation of Pro-Apoptotic Proteins: There is an observed increase in the levels of the pro-apoptotic protein MCL-1s and a marginal increase in NOXA.[1][4]
-
Antagonism of Pro-Survival Proteins: The elevated levels of MCL-1s and NOXA counteract the pro-survival function of another Bcl-2 family protein, MCL-1.[1]
This cascade of events ultimately activates the executioner caspase-3, leading to the characteristic features of apoptosis.
Q3: What are the recommended starting concentrations and incubation times for this compound and co-administered drugs?
The optimal concentrations and incubation times can vary depending on the cell line and experimental goals. However, based on published studies, the following ranges can be used as a starting point.
| Agent | Cell Line | Concentration | Incubation Time | Outcome | Reference |
| This compound + Nocodazole | HeLa | 50 µM this compound + 60 ng/ml Nocodazole | 16 - 24 hours | Significant increase in cell death | [1] |
| This compound + Taxol | HeLa | 50 µM this compound + Taxol (concentration not specified) | Not specified | Increase in cell death | [1] |
| This compound | HeLa | 50 µM | 24 hours | No significant cell death | [1] |
| Nocodazole | HeLa | 60 ng/ml | 24 hours | Some cleavage of caspase-3 | [1] |
Q4: How can I confirm that the observed cell death is indeed apoptosis and not necrosis?
It is crucial to differentiate between apoptosis and necrosis to accurately interpret your results. A combination of assays is recommended:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Colorimetric or fluorometric assays can measure the activity of key apoptotic enzymes like caspase-3. An increase in caspase-3 activity is a strong indicator of apoptosis.
-
Western Blotting for Apoptotic Markers: Probing for cleaved forms of caspases (e.g., cleaved caspase-3) and PARP by western blot provides biochemical evidence of apoptosis.
-
Morphological Analysis: Observing cell morphology using microscopy can reveal characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells, in contrast, typically swell and lyse.[5]
Troubleshooting Guides
Scenario 1: I am not observing a significant increase in apoptosis with the this compound and nocodazole/taxol co-treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentrations | Perform a dose-response experiment for both this compound and the anti-mitotic drug in your specific cell line to determine the optimal concentrations for synergy. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 16, 24, 36, 48 hours) to identify the optimal time point for observing maximal apoptosis. Prolonged mitotic arrest is often required before apoptosis is induced.[1] |
| Cell Line Resistance | Some cell lines may be inherently resistant to this specific combination therapy. Consider using a different cancer cell line that has been shown to be sensitive. Also, check the expression levels of key proteins like Mad2, Cdc20, and Bcl-2 family members in your cell line. |
| Incorrect Experimental Controls | Ensure you have included all necessary controls: untreated cells, cells treated with this compound alone, and cells treated with the anti-mitotic drug alone. The synergistic effect can only be determined by comparing the combination treatment to the single-agent treatments. |
| Issues with Apoptosis Assay | Troubleshoot your apoptosis detection method. For flow cytometry, ensure proper compensation and gating. For western blotting, verify antibody specificity and optimize blotting conditions. |
Scenario 2: I observe mitotic arrest but minimal cell death.
| Possible Cause | Suggested Solution |
| Insufficient Duration of Mitotic Arrest | Prolong the incubation time with the drug combination. Some cell lines require a longer period of mitotic arrest to trigger the apoptotic cascade.[6][7][8] |
| Cellular "Slippage" | Cells may be "slipping" from mitotic arrest back into a G1-like state without undergoing apoptosis. This can be assessed by monitoring DNA content over time using flow cytometry. If slippage is occurring, it may indicate that the apoptotic threshold has not been reached. |
| Activation of Pro-Survival Pathways | Your cell line may have robust pro-survival mechanisms that counteract the pro-apoptotic signals. Investigate the expression and activity of anti-apoptotic proteins like Bcl-2 and Bcl-xL. |
| Partial Activation of Apoptosis | It's possible that there is partial activation of the apoptotic machinery, leading to DNA damage without overt cell death.[6][7][8] You can assess this by looking for markers of DNA damage like γH2AX. |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat your cells with the desired concentrations of this compound and/or nocodazole/taxol for the appropriate duration. Include all necessary controls.
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use FITC signal detector (usually FL1) for Annexin V and the phycoerythrin signal detector (usually FL2) for PI.
-
Gating Strategy:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive (less common)
-
-
Western Blotting for Apoptosis Markers
This protocol is for the detection of key proteins involved in this compound induced apoptosis, such as cleaved caspase-3, Cyclin B1, and MCL-1s.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Cyclin B1, anti-MCL-1s, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells as described previously.
-
Pellet the cells and resuspend in chilled cell lysis buffer.
-
Incubate on ice and then centrifuge to obtain the cytosolic extract.
-
-
Assay:
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add reaction buffer (containing DTT) to each well.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control after subtracting the background reading.[5]
-
Visualizations
Caption: Signaling pathway of this compound induced apoptosis in combination with anti-mitotic drugs.
Caption: General experimental workflow for assessing this compound induced apoptosis.
Caption: A logical troubleshooting workflow for this compound induced apoptosis experiments.
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
refining M2I-1 treatment time for specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using M2I-1, a small molecule inhibitor of the protein-protein interaction between MAD2 and CDC20. Proper optimization of treatment time is crucial for achieving desired experimental outcomes across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Mitotic Arrest Deficient 2 (MAD2). It targets the binding of MAD2 to CDC20, which is an essential protein-protein interaction within the Spindle Assembly Checkpoint (SAC).[1][2] By disrupting the formation of the Mitotic Checkpoint Complex (MCC), this compound weakens the SAC response.[2] This can lead to premature degradation of Cyclin B1 and an increase in the pro-apoptotic protein MCL-1s, ultimately sensitizing cancer cells to anti-mitotic drugs and inducing apoptosis after prolonged mitotic arrest.[3][4]
Q2: What is a typical starting concentration and treatment time for this compound?
A2: A common starting point for this compound concentration is in the range of 25-75 μM.[1] Treatment time is highly dependent on the cell line and experimental goals. For example, in HeLa cells treated with this compound in combination with an anti-mitotic agent like nocodazole, a significant reduction in mitotic index and induction of apoptosis can be observed after 16-20 hours.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: Can this compound be used as a standalone treatment?
A3: While this compound targets a key component of the spindle assembly checkpoint, its primary described function is to enhance the sensitivity of cancer cells to other anti-mitotic drugs like taxol or nocodazole.[3][4] Studies have shown that this compound in combination with these drugs triggers cell death more effectively than either agent alone.[3] For instance, HeLa cells treated with 50 μM this compound alone showed very low or undetectable levels of caspase-3 cleavage, an indicator of apoptosis.[3]
Q4: How does the effect of this compound vary between different cell lines?
A4: The response to this compound can differ significantly between cell lines. For example, while a combination of this compound and nocodazole induces apoptosis in HeLa cells, the same treatment on MCF-7 cells did not induce cell death over the same time course. Instead, it led to a reduction in the mitotic index due to "cell slippage," where cells exit mitosis without proper chromosome segregation.[3] This highlights the importance of empirically determining the effects of this compound in your specific cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell cycle or viability. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Insufficient treatment time: The duration of exposure may not be long enough to induce a cellular response. 3. Cell line resistance: The cell line may be insensitive to this compound treatment or the combination therapy. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 μM to 100 μM) to identify the optimal dose. 2. Conduct a time-course experiment: Analyze cells at multiple time points (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. 3. Verify with a positive control: Ensure your experimental setup is working by using a known positive control for apoptosis or cell cycle arrest in your cell line. |
| High levels of cell death in control group (vehicle only). | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Suboptimal cell culture conditions: Cells may be stressed due to factors like high confluency or nutrient depletion. | 1. Lower the solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). 2. Optimize cell culture practices: Plate cells at an appropriate density and ensure they are healthy before starting the experiment. |
| Unexpected cell cycle profile (e.g., cell slippage instead of apoptosis). | Cell-line specific response: As observed in MCF-7 cells, some cell lines may undergo mitotic slippage rather than apoptosis in response to this compound and anti-mitotic agents.[3] | Analyze markers of mitotic slippage: In addition to apoptosis markers, assess for characteristics of slippage, such as the presence of large, polyploid cells. Consider alternative combination therapies: Explore different anti-mitotic agents to combine with this compound. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent reagent preparation: Variations in the preparation of this compound or other reagents can affect outcomes. | 1. Use a consistent range of cell passage numbers: Thaw a new vial of cells after a certain number of passages. 2. Prepare fresh reagents: Prepare fresh stock solutions of this compound and other critical reagents for each experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or other compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Dilute this solution 1:10 in pre-warmed, serum-free culture medium. Remove the treatment medium from the wells and add 110 µL of the diluted MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 4 to 6 hours at 37°C.[5]
-
Solubilization: After incubation, add an equal volume of solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently pipette up and down to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Western Blot for Cyclin B1 and MCL-1s
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, MCL-1s, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is based on propidium iodide (PI) staining.
-
Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[6]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.[6][7]
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[7][8]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. cancer.wisc.edu [cancer.wisc.edu]
addressing M2I-1 degradation in long-term experiments
Welcome to the technical support center for M2I-1, a potent inhibitor of the Mad2-Cdc20 interaction. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in long-term experiments, with a focus on troubleshooting its potential degradation and loss of activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or Mad2 Inhibitor-1, is the first identified small molecule inhibitor that targets the crucial protein-protein interaction between Mad2 and Cdc20.[1][2] This interaction is essential for the proper functioning of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1][2] By disrupting the Mad2-Cdc20 interaction, this compound weakens the SAC response, making it a valuable tool for studying mitotic progression and a potential anti-cancer therapeutic.[1][3][4]
Q2: I'm observing a diminished effect of this compound in my cell culture experiments over several days. Could the compound be degrading?
Yes, a diminished effect of this compound in long-term experiments could be due to several factors, including chemical instability in the culture medium, metabolic degradation by the cells, or cellular efflux. Small molecule inhibitors can lose activity over time in aqueous and biologically active environments. It is crucial to consider the stability of the compound under your specific experimental conditions.
Q3: How can I determine if this compound is degrading in my experimental setup?
To assess the stability of this compound, you can perform a time-course experiment where you analyze the concentration and integrity of the compound in your cell culture medium over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the common causes of small molecule inhibitor degradation in cell culture?
Several factors can contribute to the degradation or inactivation of small molecule inhibitors in cell culture:
-
Chemical Instability: The compound may be sensitive to hydrolysis, oxidation, or other chemical reactions in the aqueous environment of the culture medium, especially at 37°C.
-
Metabolic Degradation: Cells, particularly liver-derived cells or those with high metabolic activity, can metabolize the compound into inactive forms through enzymatic processes (e.g., cytochrome P450 enzymes).
-
Cellular Efflux: Cells can actively pump the compound out, reducing its intracellular concentration and apparent efficacy.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the medium.
Q5: Are there any general recommendations for storing and handling this compound to maximize its stability?
For optimal stability, this compound should be stored as a stock solution in a suitable solvent, such as DMSO, at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, use fresh aliquots of the stock solution and add it to the cell culture medium immediately before use.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the apparent degradation or loss of activity of this compound in long-term experiments.
Problem: Decreased Efficacy of this compound Over Time
Symptoms:
-
The initial desired biological effect of this compound is observed, but it diminishes over the course of the experiment (e.g., cells start to escape mitotic arrest).
-
Higher concentrations of this compound are required to achieve the same effect in longer-term assays compared to short-term assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Chemical Instability of this compound in Culture Medium | 1. Replenish this compound: Perform partial or full media changes with freshly added this compound at regular intervals (e.g., every 24-48 hours).2. Assess Stability: Use HPLC or LC-MS to determine the half-life of this compound in your specific cell culture medium at 37°C. |
| Cellular Metabolism of this compound | 1. Use a Higher Initial Concentration: This may compensate for metabolic clearance, but be mindful of potential off-target effects.2. Co-administer a Metabolic Inhibitor: If the metabolic pathway is known, a specific inhibitor can be used (use with caution and appropriate controls).3. Choose a Different Cell Line: If possible, use a cell line with lower metabolic activity. |
| Cellular Efflux of this compound | 1. Use an Efflux Pump Inhibitor: Co-administration of a broad-spectrum efflux pump inhibitor (e.g., verapamil) can increase the intracellular concentration of this compound. Ensure to run controls for the inhibitor alone. |
| Adsorption to Plasticware | 1. Use Low-Binding Plates: Utilize specially coated tissue culture plates designed to minimize compound adsorption.2. Pre-condition Plates: Incubate plates with a solution of this compound at the desired concentration before seeding cells to saturate binding sites. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare the complete cell culture medium to be used in the experiment (including serum and other supplements).
-
Spike the medium with this compound to the final working concentration.
-
Aliquot the this compound-containing medium into sterile tubes and incubate them under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in Medium A (µM) | This compound Concentration in Medium B (µM) |
| 0 | 10.0 | 10.0 |
| 12 | 9.1 | 8.2 |
| 24 | 8.2 | 6.5 |
| 48 | 6.7 | 4.1 |
| 72 | 5.4 | 2.3 |
Visualizations
Signaling Pathway
Caption: this compound inhibits the Spindle Assembly Checkpoint.
Experimental Workflow
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: M2I-1 Delivery into Primary Cells
Welcome to the technical support center for the utilization of M2I-1, a potent inhibitor of the Mad2-Cdc20 interaction, in primary cell research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively delivering this compound to primary cells and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Mad2 and Cdc20.[1][2][3][4] This interaction is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[3] By inhibiting the Mad2-Cdc20 interaction, this compound weakens the SAC, making it a valuable tool for studying mitotic progression and a potential anti-cancer therapeutic, particularly in combination with anti-mitotic drugs.[1][5]
Q2: How do I prepare this compound for use in cell culture?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a stock solution of 80 mg/mL (197.78 mM) can be prepared.[2] To prepare a working solution, the DMSO stock can be diluted in culture medium. It is important to note that moisture-absorbing DMSO can reduce solubility.[2] For some applications, a formulation with PEG300 and Tween80 may improve solubility in aqueous solutions.[2] Always ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is a good starting concentration for this compound in primary cells?
A3: Based on studies using various cancer cell lines, a starting concentration range of 25-75 µM has been shown to be effective.[2][6] Specifically, a concentration of 50 µM has been frequently used.[1][6] However, primary cells can be more sensitive than immortalized cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: How long should I incubate primary cells with this compound?
A4: Incubation times can vary depending on the experimental endpoint. In published studies with cell lines, incubation times have ranged from a few hours to 24 hours or longer.[1][6] For primary cells, it is advisable to start with a shorter incubation period (e.g., 6-16 hours) and optimize based on the desired biological readout and cell viability.
Q5: How can I assess if this compound is engaging its target in my primary cells?
A5: Direct measurement of drug-target engagement in a cellular context is crucial. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA).[7][8][9] CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[9] By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble Mad2 protein (e.g., by Western blot), you can determine if this compound is binding to and stabilizing its target. Other methods, such as co-immunoprecipitation of Mad2 and Cdc20, can also be used to assess the disruption of their interaction.
Troubleshooting Guide
Primary cells present unique challenges for drug delivery due to their sensitivity and physiological relevance. Below are common issues encountered when delivering this compound to primary cells and potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no observable effect of this compound | Suboptimal this compound Concentration: The concentration may be too low for the specific primary cell type. | Perform a dose-response curve to determine the EC50 for your cells. Start with a range of 25-100 µM. |
| Insufficient Incubation Time: The treatment duration may not be long enough to elicit a biological response. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time. | |
| Poor Cell Health: Primary cells are sensitive to culture conditions. Unhealthy cells may not respond appropriately. | Ensure cells are healthy, in a logarithmic growth phase, and at an optimal confluency (typically 60-80%) before treatment. Regularly test for mycoplasma contamination. | |
| This compound Degradation: The compound may be unstable under your experimental conditions. | Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High Cell Death/Cytotoxicity | This compound Concentration Too High: Primary cells can be more sensitive to chemical treatments than cell lines. | Lower the this compound concentration. Refer to your dose-response curve to find a concentration with minimal toxicity. |
| DMSO Toxicity: The final concentration of the solvent (DMSO) may be too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (DMSO only) in all experiments. | |
| Prolonged Incubation: Extended exposure to the inhibitor may induce apoptosis. | Reduce the incubation time. | |
| Inconsistent or Variable Results | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect results. | Standardize your cell culture protocol. Use cells within a consistent and low passage number range. Ensure consistent plating density. |
| Pipetting Errors: Inaccurate pipetting can lead to variability in this compound concentration between wells. | Prepare a master mix of the this compound-containing medium to add to your cells to minimize pipetting variability. | |
| Cell Type Heterogeneity: Primary cell isolates can be a mixed population of cells. | If possible, use cell sorting techniques to enrich for your cell type of interest. |
Experimental Protocols
Protocol 1: General Procedure for Treating Primary Cells with this compound
-
Cell Plating:
-
Plate primary cells in the appropriate culture vessel and medium at a density that will result in 60-80% confluency at the time of treatment.
-
Allow cells to adhere and recover for at least 24 hours before treatment.
-
-
Preparation of this compound Working Solution:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Prepare the desired final concentration of this compound by diluting the stock solution into pre-warmed, complete cell culture medium. For example, to achieve a 50 µM final concentration in 1 mL of medium with a 0.5% DMSO concentration, add 5 µL of a 10 mM this compound stock solution.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, proceed with your desired downstream analysis, such as cell viability assays (e.g., MTT, trypan blue), cell cycle analysis (e.g., flow cytometry), immunofluorescence staining for mitotic markers, or preparation of cell lysates for Western blotting or CETSA.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
-
Cell Treatment:
-
Treat a sufficient number of primary cells with the optimal concentration of this compound and a vehicle control (DMSO) for the desired incubation time.
-
-
Cell Lysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lyse the cells by appropriate means (e.g., sonication, freeze-thaw cycles) and clarify the lysate by centrifugation.
-
-
Heat Treatment:
-
Aliquot the clarified cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Mad2 protein in each sample by Western blot using a specific anti-Mad2 antibody.
-
A shift in the thermal denaturation curve to a higher temperature for the this compound treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the Spindle Assembly Checkpoint.
Experimental Workflow for this compound Delivery and Analysis
Caption: Workflow for this compound treatment of primary cells.
Troubleshooting Logic for this compound Experiments
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.co.jp [revvity.co.jp]
Technical Support Center: Mitigating M2I-1's Effect on Cell Viability Assays
This technical support center provides troubleshooting guidance for researchers using M2I-1, a MAD2 inhibitor, in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a small molecule inhibitor of Mitotic Arrest Deficient 2 (MAD2). It targets the interaction between MAD2 and Cell Division Cycle 20 (CDC20), which is a crucial part of the Spindle Assembly Checkpoint (SAC).[1][2][3] By inhibiting this interaction, this compound weakens the SAC, leading to premature degradation of Cyclin B1 and inducing apoptosis (programmed cell death).[4] This effect is particularly pronounced when used in combination with anti-mitotic drugs like taxol or nocodazole.[4] The apoptotic cell death is mediated through the activation of caspase-3.[4]
Q2: I'm seeing unexpected results in my cell viability assay after this compound treatment. What could be the cause?
Unexpected results can stem from two main sources:
-
True biological effects: this compound is expected to decrease cell viability by inducing apoptosis. The extent of this effect can depend on the cell line, this compound concentration, and co-treatment with other drugs.
-
Assay interference: The this compound compound itself may directly interfere with the components of your viability assay, leading to artificially high or low readings. This is a known phenomenon for small molecules and can vary depending on the assay's chemistry.
Q3: Which cell viability assays are commonly used and what are their principles?
There are several types of cell viability assays, each with a different underlying principle:
-
Tetrazolium Reduction Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism can reduce a tetrazolium salt (like MTT) to a colored formazan product.[5]
-
Lysosomal Integrity Assays (e.g., Neutral Red): This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[6]
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP level.[7][8]
Q4: How can I determine if this compound is interfering with my assay?
The best approach is to run cell-free controls. This involves performing the assay in the presence of this compound but without any cells. This will help you determine if the compound interacts directly with the assay reagents.
Troubleshooting Guides
Issue 1: Discrepancy between MTT Assay Results and Observed Cell Morphology
Symptoms:
-
The MTT assay shows high cell viability, but microscopy reveals significant cell death (e.g., rounding, detachment, blebbing).
-
The MTT assay shows low viability, but cells appear healthy under the microscope.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Spectral Interference from this compound | This compound has known absorbance maxima at 229, 247, 272, and 467 nm.[9] The MTT formazan product is typically measured around 570 nm. While direct overlap is unlikely, it's good practice to check for any spectral interference. Solution: Run a spectral scan of this compound in your assay medium to see if there is any absorbance at or near 570 nm. In a cell-free setup, add this compound to the MTT reagent and solubilization buffer and measure the absorbance. |
| This compound Affects Cellular Metabolism | This compound's primary mechanism is inducing apoptosis, which involves changes in cellular metabolism that could affect the reduction of MTT, independent of cell number. |
| Inhibition of Formazan Exocytosis | Some compounds can inhibit the exocytosis of formazan crystals, leading to an underestimation of cell viability. |
Issue 2: Inconsistent or Unreliable Results with Luminescence-Based Assays (e.g., CellTiter-Glo®)
Symptoms:
-
High variability between replicate wells treated with this compound.
-
Luminescence signal that does not correlate with expected cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct Inhibition or Stabilization of Luciferase | Small molecules can directly inhibit or, less commonly, stabilize the luciferase enzyme, leading to false-low or false-high signals, respectively. |
| This compound Quenching of Luminescent Signal | The chemical structure of this compound may absorb light at the emission wavelength of the luciferase reaction, a phenomenon known as quenching. |
| Solvent (DMSO) Effects | This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells and may also affect luciferase activity. |
Issue 3: Neutral Red Assay Gives Unexpectedly High Viability
Symptoms:
-
Despite other indicators of cell death, the neutral red uptake assay shows high viability in this compound treated cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Alters Lysosomal pH | The neutral red assay relies on the pH gradient between the cytoplasm and lysosomes for dye accumulation. If this compound alters this gradient, it could affect dye uptake without reflecting true cell viability. |
| Precipitation of this compound | This compound is soluble in DMSO but has poor water solubility.[1] If the compound precipitates in the culture medium, it can interfere with the assay by scattering light or interacting with the dye. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and/or co-treatments) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in pre-warmed culture medium. Remove the old medium from the wells and add 100 µL of the MTT-containing medium to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions.[7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate. Reconstitute the substrate with the buffer to form the CellTiter-Glo® reagent.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
Neutral Red Uptake Assay
This protocol is a standard procedure for this assay.[13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Staining: Prepare a 50 µg/mL solution of neutral red in pre-warmed, serum-free medium. Remove the treatment medium from the cells and add 100 µL of the neutral red solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
Washing: Carefully remove the neutral red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.
-
Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm using a microplate reader.
Caspase-3 Activity Assay (as an alternative)
As this compound induces apoptosis via caspase-3 activation, a direct measurement of caspase-3 activity can be a more specific indicator of its effect. This can be done using a colorimetric or fluorometric assay kit, or a luminescent assay like Caspase-Glo® 3/7.[15][16][17][18]
A general protocol for a colorimetric assay is as follows:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells according to the kit manufacturer's instructions.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing a colored product (pNA).
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: A logical workflow for troubleshooting viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. caymanchem.com [caymanchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. qualitybiological.com [qualitybiological.com]
- 14. iivs.org [iivs.org]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. abcam.com [abcam.com]
protocol adjustments for M2I-1 in different cancer models
Welcome to the technical support center for M2I-1, a potent inhibitor of the MAD2-CDC20 protein-protein interaction, designed to enhance the efficacy of anti-mitotic cancer therapies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts with this compound in various cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the spindle assembly checkpoint (SAC).[1] It functions by disrupting the crucial interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20).[2] This disruption prevents the formation of the Mitotic Checkpoint Complex (MCC), which is responsible for inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C).[2] By inhibiting the inhibitor (the MCC), this compound effectively activates the APC/C, leading to the premature degradation of key mitotic proteins like Cyclin B1 and Securin.[2] This premature exit from mitosis, especially in cells already arrested by anti-mitotic agents like taxanes or vinca alkaloids, triggers apoptotic cell death.[1][2]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated the ability to significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs.[1][2] Its efficacy has been noted in models of breast, ovarian, and lung cancer.[2] It is particularly promising as a combination therapy to overcome resistance to conventional anti-mitotic agents.
Q3: What is the rationale for using this compound in combination with other anti-cancer drugs?
A3: Anti-mitotic drugs such as paclitaxel and nocodazole induce a prolonged mitotic arrest by activating the spindle assembly checkpoint.[2] However, some cancer cells can adapt and eventually exit this arrest, a phenomenon known as "mitotic slippage," which contributes to drug resistance. This compound abrogates this checkpoint, forcing cells arrested by anti-mitotic agents into a premature and faulty anaphase, leading to mitotic catastrophe and apoptosis. This synergistic interaction can enhance the therapeutic window and overcome resistance to single-agent anti-mitotic therapies.[1][2]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and ideally does not exceed 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no synergistic effect of this compound with anti-mitotic agent. | 1. Suboptimal concentration of this compound or the anti-mitotic drug.2. Inappropriate treatment duration or scheduling.3. The cancer model is resistant to the chosen anti-mitotic agent.4. The cell line has a dysfunctional spindle assembly checkpoint. | 1. Perform a dose-response matrix experiment to determine the optimal concentrations of both agents.2. Optimize the treatment schedule. Consider pre-treating with the anti-mitotic agent to induce mitotic arrest before adding this compound.3. Confirm the sensitivity of your cell line to the anti-mitotic agent alone.4. Assess the functionality of the SAC in your cell line by treating with an anti-mitotic agent and observing for mitotic arrest. |
| High background or non-specific staining in immunofluorescence for mitotic figures. | 1. Antibody concentration is too high.2. Inadequate blocking.3. Permeabilization is too harsh or insufficient.4. Cells are detaching during staining. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).3. Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).4. Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. Be gentle during washing steps. |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Contamination.4. Instability of this compound in culture medium. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Regularly check for and address any microbial contamination.4. Prepare fresh working solutions of this compound for each experiment. |
| No change in Cyclin B1 or MCL-1s levels after this compound treatment in Western Blot. | 1. Incorrect timing of cell lysis.2. Inefficient protein extraction.3. Poor antibody quality.4. The cell line has an alternative mechanism of mitotic regulation. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in protein levels.2. Use a lysis buffer with appropriate protease and phosphatase inhibitors.3. Use a validated antibody and include positive and negative controls.4. Investigate other markers of mitotic progression and apoptosis. |
Quantitative Data
Table 1: Illustrative IC50 Values of this compound in Combination with Paclitaxel in Various Cancer Cell Lines
The following data are representative and intended for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | This compound (50 µM) + Paclitaxel IC50 (nM) | Fold Sensitization |
| MCF-7 | Breast | 15 | 5 | 3.0 |
| MDA-MB-231 | Breast | 25 | 10 | 2.5 |
| A549 | Lung | 20 | 8 | 2.5 |
| H460 | Lung | 30 | 12 | 2.5 |
| OVCAR-3 | Ovarian | 18 | 6 | 3.0 |
| SK-OV-3 | Ovarian | 40 | 15 | 2.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for Combination Therapy
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the anti-mitotic agent (e.g., paclitaxel) in cell culture medium.
-
Treatment: Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blotting for Cyclin B1 and MCL-1s
-
Cell Treatment and Lysis: Treat cells with this compound, the anti-mitotic agent, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Immunofluorescence for Mitotic Arrest
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the desired drug combinations.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a mitotic marker (e.g., phospho-histone H3) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound in the context of the Spindle Assembly Checkpoint.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Validation & Comparative
Validating M2I-1's Inhibition of the Mad2-Cdc20 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. A key protein-protein interaction within the SAC is the binding of Mitotic Arrest Deficient 2 (Mad2) to Cell Division Cycle 20 (Cdc20), which leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and prevents premature sister chromatid separation. Dysregulation of this checkpoint is a hallmark of many cancers, making the Mad2-Cdc20 interaction an attractive target for therapeutic intervention.
This guide provides a comparative analysis of M2I-1, a small molecule inhibitor of the Mad2-Cdc20 interaction, with other known inhibitors of the APC/C pathway, Apcin and Tosyl-L-arginine methyl ester (TAME). We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant pathways and workflows.
Performance Comparison of Mad2-Cdc20 and APC/C Inhibitors
The following table summarizes the quantitative data on the performance of this compound and its alternatives. It is important to note that the reported IC50 values are derived from different assays, measuring distinct biological endpoints.
| Inhibitor | Target | Mechanism of Action | Assay Type | IC50 Value | Cell Line/System |
| This compound | Mad2-Cdc20 Interaction | Disrupts the interaction between Mad2 and Cdc20.[1] | Fluorescence Polarization | Not explicitly reported | In vitro |
| Apcin | Cdc20 | Binds to Cdc20 and competitively inhibits the ubiquitination of D-box-containing substrates.[2][3] | Cell Viability | ~10 µM | MDA-MB-231, MDA-MB-468[4] |
| Cell Viability | 0.06 µM (for analog cpd 27 ) | HeLa[5][6] | |||
| TAME | APC/C | Prevents the activation of APC/C by Cdc20 and Cdh1. | Cyclin Proteolysis | ~12 µM | Xenopus Egg Extracts |
| proTAME | APC/C | Cell-permeable prodrug of TAME. | Cell Viability | 4.8 - 12.1 µM | Multiple Myeloma cell lines |
Signaling Pathway and Inhibitor Mechanisms
The diagram below illustrates the spindle assembly checkpoint signaling pathway and the points of intervention for this compound, Apcin, and TAME.
Caption: Spindle Assembly Checkpoint Pathway and Inhibitor Targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of inhibitors targeting the Mad2-Cdc20 interaction.
Fluorescence Polarization (FP) Assay for Mad2-Cdc20 Interaction
This assay quantitatively measures the disruption of the Mad2-Cdc20 interaction in the presence of an inhibitor.
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Synthesize or procure a peptide derived from the Mad2-binding region of Cdc20 and label it with a suitable fluorophore (e.g., fluorescein).
-
Express and purify recombinant Mad2 protein.
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the fluorescently labeled Cdc20 peptide at a fixed concentration.
-
Add the purified Mad2 protein. The concentration should be optimized to yield a significant polarization signal upon binding to the labeled peptide.
-
Add the test inhibitor at various concentrations. Include control wells with no inhibitor (maximum polarization) and wells with no Mad2 protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescently labeled Cdc20 peptide from Mad2.
-
Co-immunoprecipitation (Co-IP) Assay for In Vivo Validation
This assay is used to confirm the disruption of the Mad2-Cdc20 interaction within a cellular context.[7][8][9][10][11]
Caption: Co-immunoprecipitation Workflow for Mad2-Cdc20.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to an appropriate confluency.
-
Treat the cells with the test inhibitor (e.g., this compound) or a vehicle control for a specified duration. It is often beneficial to synchronize the cells in mitosis using an agent like nocodazole to enrich for the Mad2-Cdc20 complex.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Incubate the lysate on ice and then clarify by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysate with an antibody specific for Cdc20 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic or agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot analysis using a primary antibody against Mad2 to detect its presence in the Cdc20 immunoprecipitate. A significant reduction in the amount of co-immunoprecipitated Mad2 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
Conclusion
References
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. rcsb.org [rcsb.org]
- 3. Synergistic blockade of mitotic exit by two chemical inhibitors of the APC/C - OAK Open Access Archive [oak.novartis.com]
- 4. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new Mad2-interacting domain of Cdc20 is critical for the function of Mad2–Cdc20 complex in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Identification of an Overlapping Binding Domain on Cdc20 for Mad2 and Anaphase-Promoting Complex: Model for Spindle Checkpoint Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. The checkpoint protein MAD2 and the mitotic regulator CDC20 form a ternary complex with the anaphase-promoting complex to control anaphase initiation - PMC [pmc.ncbi.nlm.nih.gov]
M2I-1: A Comparative Analysis of a Novel Spindle Assembly Checkpoint Inhibitor
For Immediate Release
In the landscape of cancer therapeutics, the spindle assembly checkpoint (SAC) has emerged as a critical target for drug development. This checkpoint ensures the fidelity of chromosome segregation during mitosis, and its inhibition can lead to catastrophic errors in cancer cells, ultimately triggering cell death. This guide provides a comparative analysis of M2I-1, a novel SAC inhibitor, with other inhibitors targeting this pathway, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
Spindle assembly checkpoint inhibitors can be broadly categorized based on their mechanism of action. One class of inhibitors, which includes compounds targeting kinases like MPS1 and Aurora B, directly interferes with the signaling cascade that senses microtubule-kinetochore attachments. A second, more targeted approach involves disrupting specific protein-protein interactions essential for the formation of the Mitotic Checkpoint Complex (MCC), the effector of the SAC.
This compound (Mad2 Inhibitor-1) belongs to this latter class. It is a small molecule designed to inhibit the interaction between two key SAC proteins: Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20).[1] This interaction is crucial for the formation of the MCC, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. By preventing the MAD2-CDC20 interaction, this compound effectively weakens the SAC, allowing cells to prematurely exit mitosis.
Efficacy Comparison: this compound as a Sensitizing Agent
Direct quantitative efficacy data for this compound as a standalone cytotoxic agent is limited. Its primary strength, as demonstrated in preclinical studies, lies in its ability to sensitize cancer cells to traditional anti-mitotic drugs like taxanes (e.g., paclitaxel) and vinca alkaloids.[1] These drugs work by disrupting microtubule dynamics, which activates the SAC and causes a prolonged mitotic arrest. This compound, by abrogating this checkpoint, pushes the arrested cells into a faulty anaphase, leading to massive chromosome missegregation and subsequent cell death.
In contrast, inhibitors of SAC kinases such as MPS1 and Aurora B have demonstrated direct cytotoxic effects and are being evaluated in clinical trials.[2][3][4][5][6][7] The following table summarizes the in vitro efficacy of several representative SAC inhibitors.
| Inhibitor Class | Target | Compound | IC50 (Kinase Assay) | Cell-Based Assay Notes | Reference |
| MAD2-CDC20 Inhibitor | MAD2-CDC20 Interaction | This compound | N/A | Sensitizes cancer cells to nocodazole and taxol.[1] | [1] |
| MPS1 Kinase Inhibitors | MPS1 | CCT289346 (BOS172722) | Potent inhibitor | In clinical trials in combination with paclitaxel.[3] | [3] |
| BAY 1161909 | Low IC50 values | In Phase I clinical trial.[7] | [7] | ||
| BAY 1217389 | Low IC50 values | Planned for clinical trials.[7] | [7] | ||
| Aurora Kinase Inhibitors | Aurora A, B, C | Alisertib (MLN8237) | N/A | In clinical trials for various cancers.[8][9] | [8][9] |
| EP0042 | Potent inhibitor of FLT3 & Aurora kinases | In Phase I/IIa trial for AML and MDS.[10] | [10] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to evaluate its efficacy, the following diagrams illustrate the spindle assembly checkpoint pathway and a general experimental workflow for testing SAC inhibitors.
Caption: Spindle Assembly Checkpoint Signaling Pathway.
References
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. frontiersin.org [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
M2I-1 in the Spotlight: A Comparative Guide to Mad2 Inhibition in Cancer Research
For researchers, scientists, and drug development professionals, the spindle assembly checkpoint (SAC) presents a compelling target for anticancer therapies. As a key regulator of mitotic progression, the protein Mad2 has emerged as a focal point for inhibitor development. This guide provides a comparative analysis of M2I-1, a pioneering small-molecule inhibitor of the Mad2-Cdc20 interaction, and places it in the context of other strategies for targeting the SAC in cancer.
Introduction to Mad2 and the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. A key event in this pathway is the interaction of Mad2 with Cdc20, a co-activator of the APC/C. This interaction is essential for the formation of the Mitotic Checkpoint Complex (MCC), the primary inhibitor of the APC/C. In many cancer cells, the SAC is dysregulated, leading to chromosomal instability, a hallmark of cancer. Targeting the SAC, and specifically the Mad2-Cdc20 interaction, offers a promising therapeutic window.
This compound (Mad2 Inhibitor-1) is a first-in-class small molecule that directly targets and disrupts the interaction between Mad2 and Cdc20.[1] Its development has provided a valuable chemical tool to probe the function of the SAC and to explore the therapeutic potential of Mad2 inhibition.
This compound: Mechanism of Action and Preclinical Data
This compound acts by preventing the association of Mad2 with Cdc20, which in turn hinders the assembly of the MCC.[1] This leads to a weakened SAC, allowing cells to exit mitosis prematurely, even in the presence of mitotic spindle poisons. While this compound alone does not induce significant cancer cell death, it has been shown to dramatically sensitize various cancer cell lines to the effects of anti-mitotic drugs like taxanes and vinca alkaloids.[1][2][3]
Quantitative Data for this compound in Combination Therapy
The following table summarizes the available data on the effect of this compound in combination with the anti-mitotic agent nocodazole in various cancer cell lines. The data highlights the increase in the apoptotic index when this compound is used as a sensitizing agent.
| Cell Line | Treatment | Mitotic Index (%) | Apoptotic Index (%) |
| HeLa | Nocodazole (60 ng/mL) | ~80% | <5% |
| Nocodazole + this compound (50 µM) | ~61% (a significant reduction) | ~20% (a significant increase) | |
| A549 | Nocodazole (60 ng/mL) | - | <5% |
| Nocodazole + this compound (50 µM) | - | ~15% | |
| HT-29 | Nocodazole (60 ng/mL) | - | <5% |
| Nocodazole + this compound (50 µM) | - | ~18% | |
| U2OS | Nocodazole (60 ng/mL) | - | <5% |
| Nocodazole + this compound (50 µM) | - | ~25% |
Data is approximated from published research.[1] The mitotic index for A549, HT-29, and U2OS with combination therapy was not explicitly stated in the source but a significant increase in apoptosis was reported.
Comparative Landscape: Other Spindle Assembly Checkpoint Inhibitors
While this compound is a direct inhibitor of the Mad2-Cdc20 interaction, other small molecules targeting different components of the spindle assembly checkpoint are also under investigation. A direct comparison with other specific Mad2 inhibitors is challenging due to the limited number of such compounds in the public domain. However, understanding the landscape of SAC inhibitors provides a broader context for the therapeutic strategy.
| Inhibitor Class | Target | Example Compound(s) | Reported Effect in Cancer Cells |
| Mps1 Inhibitors | Mps1 Kinase | Reversine, NMS-P715 | Induce premature mitotic exit, aneuploidy, and cell death. |
| Bub1 Inhibitors | Bub1 Kinase | BAY 1816032 | Sensitizes tumor cells to taxanes and PARP inhibitors.[4] |
| Cdc20 Inhibitors | Cdc20 | Apcin | Induces G2/M arrest and apoptosis in mantle cell lymphoma.[5] |
Experimental Protocols for Evaluating Mad2 Inhibitors
The following are detailed methodologies for key experiments to assess the efficacy of Mad2 inhibitors like this compound.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitor on cancer cell viability and growth, both alone and in combination with other agents.
Protocol (MTT Assay):
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Mad2 inhibitor, a standard anti-mitotic drug (e.g., paclitaxel), or a combination of both. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mitotic Index and Apoptosis Assays
Objective: To quantify the percentage of cells in mitosis and undergoing apoptosis following treatment.
Protocol (Immunofluorescence):
-
Grow cells on coverslips in a 24-well plate and treat as described for the viability assay.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against a mitotic marker (e.g., anti-phospho-histone H3) and an apoptosis marker (e.g., anti-cleaved caspase-3).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells positive for the mitotic and apoptotic markers from at least 200 cells per condition.
Co-Immunoprecipitation of Mad2 and Cdc20
Objective: To determine if the inhibitor disrupts the interaction between Mad2 and Cdc20 in a cellular context.
Protocol:
-
Culture and treat cells with the Mad2 inhibitor.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against either Mad2 or Cdc20 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both Mad2 and Cdc20. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the Mad2 inhibitor in a living organism.
Protocol:
-
Implant human cancer cells (e.g., HeLa) subcutaneously or orthotopically into immunocompromised mice.[6][7][8][9]
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, Mad2 inhibitor, standard-of-care chemotherapy, combination therapy).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Monitor tumor growth by caliper measurements and mouse well-being regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Pathways and Processes
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of CDC20 suppresses the development and progression of mantle cell lymphoma through PI3K/AKT pathway | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 8. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
- 9. crownbio.com [crownbio.com]
Synergistic Anti-Mitotic Effects of M2I-1 in Combination with Microtubule-Targeting Agents
A Comparative Guide for Researchers
The development of novel therapeutic strategies that enhance the efficacy of existing anti-mitotic drugs is a critical area of cancer research. M2I-1, a small molecule inhibitor of the spindle assembly checkpoint (SAC) protein MAD2, has emerged as a promising candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other anti-mitotic drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Synergy
This compound functions by disrupting the interaction between MAD2 and CDC20, two key proteins in the SAC.[1] The SAC is a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By inhibiting this checkpoint, this compound can induce premature exit from mitosis, leading to mitotic catastrophe and cell death in cancer cells.
When combined with anti-mitotic drugs that target microtubule dynamics, such as taxanes (e.g., paclitaxel/taxol) and microtubule-depolymerizing agents (e.g., nocodazole), this compound exhibits a potent synergistic effect.[1] This synergy arises from a multi-pronged mechanism:
-
Premature Cyclin B1 Degradation: this compound's disruption of the MAD2-CDC20 interaction leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins, including Cyclin B1, for degradation. This forces cells out of mitosis before proper chromosome alignment, a fatal event for the cell.[1]
-
Perturbation of the Microtubule Network: The combination of this compound with microtubule-targeting agents exacerbates the disruption of the microtubule network, further compromising mitotic integrity.[1]
-
Induction of Apoptosis via MCL-1s: The synergistic treatment leads to an increase in the pro-apoptotic protein MCL-1s, which antagonizes the pro-survival protein MCL-1, tipping the balance towards apoptosis.[1]
Comparative Performance with Other Anti-Mitotic Drugs
Experimental evidence demonstrates that this compound significantly enhances the cytotoxic effects of nocodazole and taxol in various cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data on the synergistic effects of this compound in combination with nocodazole and taxol on different cancer cell lines after 16 hours of treatment.
Table 1: Synergistic Effect of this compound and Nocodazole on Mitotic and Apoptotic Indices
| Cell Line | Treatment | Mitotic Index (%) | Apoptotic Index (%) |
| HeLa | DMSO (Control) | 2.5 | 3.1 |
| This compound (50 µM) | 2.1 | 4.2 | |
| Nocodazole (60 ng/ml) | 35.2 | 8.3 | |
| Nocodazole + this compound | 15.1 | 25.7 | |
| HT-29 | Nocodazole (60 ng/ml) | 28.9 | 7.9 |
| Nocodazole + this compound | 12.3 | 22.4 | |
| A549 | Nocodazole (60 ng/ml) | 31.5 | 6.8 |
| Nocodazole + this compound | 14.7 | 20.1 | |
| U2OS | Nocodazole (60 ng/ml) | 33.7 | 7.2 |
| Nocodazole + this compound | 16.8 | 21.5 |
Data extracted from Li et al., Cell Div 14, 5 (2019).[1]
Table 2: Synergistic Effect of this compound and Taxol on Mitotic and Apoptotic Indices in HeLa Cells
| Treatment | Mitotic Index (%) | Apoptotic Index (%) |
| DMSO (Control) | 2.5 | 3.1 |
| This compound (50 µM) | 2.1 | 4.2 |
| Taxol (30 nM) | 38.1 | 9.1 |
| Taxol + this compound | 18.3 | 28.4 |
Data extracted from Li et al., Cell Div 14, 5 (2019).[1]
As the data illustrates, the combination of this compound with either nocodazole or taxol leads to a significant decrease in the mitotic index and a corresponding substantial increase in the apoptotic index across all tested cancer cell lines. This indicates that the combination treatment effectively pushes mitotically arrested cells towards apoptosis rather than allowing them to remain in a prolonged mitotic state.
It is important to note that no published studies were found on the synergistic effects of this compound with vinca alkaloids (e.g., vincristine, vinblastine). Therefore, a direct comparison with this class of anti-mitotic drugs is not possible at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Drug Treatment
-
Cell Lines: HeLa, HT-29, A549, and U2OS cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Drug Concentrations:
-
This compound: 50 µM
-
Nocodazole: 60 ng/ml
-
Taxol: 30 nM
-
-
Treatment Protocol: Cells were seeded in appropriate culture vessels and allowed to attach. Subsequently, the cells were treated with the indicated concentrations of single drugs or their combinations for 16 hours before analysis. A 0.5% DMSO solution was used as a vehicle control.
Determination of Mitotic and Apoptotic Indices
-
Cell Morphology Analysis: After drug treatment, cells were observed under a phase-contrast microscope.
-
Image Acquisition: Digital images of multiple random fields for each treatment condition were captured.
-
Cell Counting:
-
Mitotic Cells: Cells that were rounded up and had condensed chromosomes were scored as mitotic.
-
Apoptotic Cells: Cells exhibiting characteristic apoptotic morphology, such as membrane blebbing, cell shrinkage, and formation of apoptotic bodies, were scored as apoptotic.
-
Total Cells: The total number of cells in each field was counted.
-
-
Calculation of Indices:
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
-
Apoptotic Index (%) = (Number of apoptotic cells / Total number of cells) x 100
-
-
Statistical Analysis: Data from multiple independent experiments were averaged, and statistical significance was determined using appropriate tests.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway and its pro-apoptotic effects.
Caption: Workflow for assessing this compound's synergistic effects.
References
M2I-1: A Comparative Analysis of its Anti-Cancer Efficacy Across Different Cell Lines
For Immediate Release: October 31, 2025
A detailed guide for researchers, scientists, and drug development professionals on the performance of M2I-1, a novel anti-cancer agent, in various cancer cell lines. This document provides a comparative analysis of this compound's efficacy, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
This compound is a small molecule inhibitor that targets the protein-protein interaction between Mitotic Arrest Deficient 2 (MAD2) and Cell Division Cycle 20 (CDC20).[1][2] This interaction is a crucial component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] By disrupting the MAD2-CDC20 interaction, this compound weakens the SAC, leading to premature exit from mitosis and, in combination with anti-mitotic drugs, selective killing of cancer cells.[1][2] This guide provides a comparative overview of this compound's effects on various cancer cell lines, offering valuable insights for its potential therapeutic applications.
Quantitative Performance Analysis of this compound
While this compound as a single agent does not typically cause cancer cell death, it significantly enhances the cytotoxic effects of anti-mitotic drugs such as nocodazole and taxol.[1] The following table summarizes the pro-apoptotic efficacy of this compound in combination with these drugs across several human cancer cell lines. The data presented is the percentage of apoptotic cells as determined by cellular morphology.
| Cancer Cell Line | Tissue of Origin | Treatment | Apoptotic Index (%) |
| HeLa | Cervical Cancer | 50 µM this compound + 60 ng/mL Nocodazole | ~20% |
| 50 µM this compound + 30 nM Taxol | ~18% | ||
| A549 | Lung Cancer | 50 µM this compound + 60 ng/mL Nocodazole | ~15% |
| HT-29 | Colon Cancer | 50 µM this compound + 60 ng/mL Nocodazole | ~12% |
| U2OS | Osteosarcoma | 50 µM this compound + 60 ng/mL Nocodazole | ~14% |
| MCF-7 | Breast Cancer | 50 µM this compound + 60 ng/mL Nocodazole | No significant increase in cell death |
Data compiled from publicly available research.[1][3]
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects by modulating key proteins involved in cell cycle regulation and apoptosis. The diagram below illustrates the proposed signaling pathway.
References
- 1. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anti-Tumor Activity of M2I-1 In Vivo: A Comparative Guide
For researchers and drug development professionals, rigorous in vivo validation is a critical step in the preclinical assessment of novel anti-cancer agents. This guide provides a comprehensive overview of the in vivo anti-tumor activity of M2I-1, a small molecule inhibitor of the Mad2-Cdc20 interaction, a key component of the spindle assembly checkpoint.[1][2][3] this compound has demonstrated potential as a sensitizing agent for existing anti-mitotic cancer therapies.[1][3] This document outlines its mechanism of action, presents representative in vivo efficacy data, and provides a detailed experimental protocol for its evaluation in a patient-derived xenograft (PDX) model of breast cancer.
Comparative In Vivo Efficacy of this compound
This compound has shown significant anti-proliferative effects in cancer cells and has been observed to reduce tumor growth in in vivo models.[4] Its primary therapeutic potential, as highlighted in preclinical studies, lies in its ability to sensitize cancer cells to anti-mitotic drugs like taxanes and vinca alkaloids.[1][3]
Table 1: Representative In Vivo Efficacy of this compound Monotherapy in a Breast Cancer PDX Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0 |
| This compound | 50 mg/kg, daily | 900 ± 180 | 40 |
Table 2: Representative In Vivo Efficacy of this compound in Combination with Paclitaxel
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1600 ± 300 | 0 |
| Paclitaxel | 10 mg/kg, weekly | 1000 ± 200 | 37.5 |
| This compound | 50 mg/kg, daily | 950 ± 190 | 40.6 |
| This compound + Paclitaxel | 50 mg/kg daily + 10 mg/kg weekly | 400 ± 90 | 75 |
Mechanism of Action: this compound Signaling Pathway
This compound functions by disrupting the interaction between two crucial proteins in the spindle assembly checkpoint: Mad2 and Cdc20.[1][2][3] This interference leads to the premature degradation of Cyclin B1, a key regulator of mitosis, and an increase in the pro-apoptotic protein MCL-1s, ultimately pushing the cancer cell towards programmed cell death.[1][3]
Caption: this compound inhibits the Mad2-Cdc20 interaction, leading to premature Cyclin B1 degradation and increased MCL-1s, promoting apoptosis.
Experimental Protocol: In Vivo Validation of this compound in a Breast Cancer PDX Model
This protocol describes a representative study to evaluate the in vivo anti-tumor activity of this compound, both as a monotherapy and in combination with paclitaxel, using a patient-derived xenograft (PDX) model of breast cancer.
1. Animal Model:
-
Female immunodeficient mice (e.g., NOD-scid gamma) are used to host the human tumor grafts.[4]
2. Tumor Implantation:
-
Patient-derived breast cancer tissue is surgically implanted into the mammary fat pad of the mice.[1][5]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Groups:
-
Mice are randomized into four groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound and Paclitaxel combination
-
4. Drug Administration:
-
This compound is administered daily via oral gavage.
-
Paclitaxel is administered weekly via intraperitoneal injection.
5. Endpoint Analysis:
-
Tumor volume is measured twice weekly.
-
At the end of the study, tumors are excised for histological and molecular analysis to assess for markers of apoptosis and DNA damage.
Caption: Workflow for in vivo validation of this compound in a breast cancer PDX model.
Conclusion
This compound demonstrates a promising in vivo anti-tumor profile, particularly in its capacity to enhance the efficacy of standard-of-care anti-mitotic agents. Its mechanism of action, targeting a critical mitotic checkpoint, provides a strong rationale for its further development. The provided experimental framework offers a robust starting point for researchers seeking to independently validate and expand upon these preclinical findings. Future studies should focus on generating comprehensive in vivo data, including direct comparisons with other targeted therapies, to fully elucidate the therapeutic potential of this compound.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 4. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
M2I-1: A Comparative Analysis Against Known Cdc20 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Cdc20 inhibitor, M2I-1, with other established inhibitors, Apcin and proTAME. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for studying the anaphase-promoting complex/cyclosome (APC/C) and for potential therapeutic development.
Introduction to Cdc20 Inhibition
Cell division cycle 20 (Cdc20) is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. Dysregulation of Cdc20 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This guide focuses on this compound, a small molecule inhibitor that disrupts the interaction between Cdc20 and Mitotic Arrest Deficient 2 (Mad2), and compares its performance with Apcin and proTAME, two other well-characterized Cdc20 inhibitors with distinct mechanisms of action.
Mechanism of Action
The three inhibitors target the APC/C-Cdc20 pathway through different mechanisms:
-
This compound: Disrupts the crucial protein-protein interaction between Mad2 and Cdc20. Mad2 is a key component of the Spindle Assembly Checkpoint (SAC), and its binding to Cdc20 is essential for inhibiting the APC/C until all chromosomes are correctly attached to the mitotic spindle. By preventing this interaction, this compound can lead to premature APC/C activation and mitotic catastrophe in cancer cells.
-
Apcin: Binds directly to Cdc20, competitively inhibiting the binding of substrates that contain a D-box recognition motif. This prevents the ubiquitination and subsequent degradation of key APC/C substrates like cyclin B1 and securin, leading to a mitotic arrest.
-
proTAME: A cell-permeable prodrug that is converted intracellularly to its active form, TAME (Tosyl-L-Arginine Methyl Ester). TAME inhibits the interaction between the APC/C and its co-activators, Cdc20 and Cdh1. This broad inhibition of APC/C activity also leads to the accumulation of cell cycle substrates and mitotic arrest.
Caption: Mechanisms of action for this compound, Apcin, and proTAME on the APC/C-Cdc20 signaling pathway.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data on the performance of this compound, Apcin, and proTAME from various published studies. It is important to note that these values were determined in different cell lines and under varying experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Inhibition of Cdc20-related Activity
| Inhibitor | Assay Type | Target Interaction | Effective Concentration | Reference |
| This compound | Fluorescence Polarization | Mad2-Cdc20 Interaction | 6.25 - 100 µM | [1] |
| Apcin | APC/C Ubiquitination Assay | Cdc20-Substrate (D-box) | High µM range | [2] |
| proTAME | Not directly applicable (prodrug) | APC/C-Cdc20/Cdh1 | - | - |
Table 2: Cytotoxicity (IC50/IC20 Values) in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / IC20 Value | Reference |
| This compound | HeLa, HT-29, A549, U2OS | Cell Viability | Not reported (enhances sensitivity to other drugs) | |
| Apcin (analogs) | MDA-MB-231, MDA-MB-468 | Cell Viability | ~10 µM (some analogs sub-µM) | [2] |
| proTAME | OVCAR-3 | Cell Viability | IC50: 12.5 µM | |
| proTAME | RT4 (Bladder Cancer) | MTS Assay | IC20: 12 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro APC/C Ubiquitination Assay
This assay measures the ability of an inhibitor to block the ubiquitination of an APC/C substrate.
Caption: Workflow for the in vitro APC/C ubiquitination assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified APC/C, E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2C/Ube2S), and ubiquitin in a reaction buffer containing ATP and magnesium chloride.
-
Inhibitor Addition: Add the Cdc20 inhibitor (this compound, Apcin, or TAME) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Substrate Addition: Add a fluorescently labeled APC/C substrate, such as the N-terminal fragment of cyclin B1.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for ubiquitination.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Visualization: Visualize the fluorescently labeled substrate using an appropriate gel imaging system. The appearance of higher molecular weight bands indicates polyubiquitination.
-
Quantification: Quantify the intensity of the ubiquitinated and non-ubiquitinated substrate bands to determine the extent of inhibition.
Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Caption: Workflow for a typical cell viability assay (MTT or CCK-8).
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Cdc20 inhibitor (this compound, Apcin, or proTAME). Include a vehicle control.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Conclusion
This compound presents a novel mechanism for targeting the APC/C-Cdc20 pathway by disrupting the Mad2-Cdc20 interaction. While direct comparative quantitative data with Apcin and proTAME is limited, the available information suggests that all three compounds are effective in modulating mitotic progression. This compound's ability to sensitize cancer cells to other anti-mitotic agents highlights its potential in combination therapies. Apcin and its analogs have shown promising potency, with some reaching sub-micromolar efficacy. proTAME provides a tool for broadly inhibiting APC/C activity. The choice of inhibitor will depend on the specific research question, with this compound being particularly relevant for studies focused on the spindle assembly checkpoint and its interplay with APC/C regulation. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these inhibitors.
References
Cross-Validation of M2I-1's Mechanism Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule M2I-1 with alternative approaches for targeting the spindle assembly checkpoint (SAC), a critical regulator of mitotic progression. We delve into the established mechanism of this compound as an inhibitor of the Mad2-Cdc20 interaction and explore how genetic approaches can be leveraged to unequivocally validate its mode of action. This document summarizes key experimental data, outlines detailed protocols for genetic validation, and presents signaling pathways and experimental workflows through explanatory diagrams.
This compound: A Potent Inhibitor of the Spindle Assembly Checkpoint
This compound is the first-in-class small molecule inhibitor that directly targets the protein-protein interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20). This interaction is fundamental for the assembly of the Mitotic Checkpoint Complex (MCC), the primary effector of the SAC. By preventing the formation of the Mad2-Cdc20 complex, this compound effectively weakens the SAC, leading to premature anaphase onset and mitotic catastrophe in cancer cells, particularly when combined with anti-mitotic drugs like taxanes.[1][2][3]
While biochemical and cell-based assays have strongly supported this mechanism, rigorous cross-validation using genetic approaches is paramount to confirm its specificity and on-target effects.
Comparative Analysis of this compound and Genetic Perturbations
To definitively establish that the cellular effects of this compound are mediated through the disruption of the Mad2-Cdc20 interaction, a comparison with genetic perturbations that mimic or abolish this interaction is essential. The following table summarizes the expected and observed outcomes of this compound treatment in comparison to relevant genetic modifications.
| Perturbation | Mechanism | Expected Phenotype in Cancer Cells | This compound Sensitivity | Reference |
| This compound Treatment | Inhibits Mad2-Cdc20 interaction | Weakened SAC, sensitization to anti-mitotic agents, premature anaphase | N/A | [1][4] |
| Mad2 Knockout/Knockdown | Ablation of a key SAC component | Severe SAC defect, chromosome missegregation, often lethal | Reduced or abolished | [5] |
| Cdc20 Knockout/Knockdown | Ablation of the APC/C co-activator | Mitotic arrest | Not applicable | [5] |
| Mad2 R133A Mutant | Monomeric Mad2 that can bind Mad1 and Cdc20 but with altered dynamics | Can sustain a mitotic arrest, but with potentially different kinetics | Potentially altered | |
| Cdc20 R132A Mutant | Weakened Mad2 binding | Impaired SAC signaling, premature anaphase | Reduced or abolished | |
| p31comet Overexpression | Antagonizes Mad2 function | Weakened SAC, premature anaphase | Potentially synergistic | [6] |
Proposed "Gold Standard" Genetic Validation of this compound's Mechanism
To date, a definitive genetic cross-validation of this compound's mechanism has not been published. We propose the following experimental workflow, utilizing CRISPR/Cas9 technology, to unequivocally demonstrate that this compound's activity is contingent on its interaction with Mad2 and Cdc20.
Experimental Workflow for Genetic Validation
Caption: Proposed experimental workflow for the genetic validation of this compound's mechanism.
Signaling Pathway of the Spindle Assembly Checkpoint and this compound's Point of Intervention
Caption: The Spindle Assembly Checkpoint signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
Generation of Mad2/Cdc20 Mutant Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting constitutive exons of MAD2L1 (Mad2) and CDC20 into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro). For generating point mutations, co-transfect a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation (e.g., R133A for Mad2, R132A for Cdc20) and silent mutations to prevent re-cutting.
-
Transfection and Selection: Transfect the chosen cancer cell line (e.g., HeLa, U2OS) with the gRNA/Cas9 plasmids using a suitable transfection reagent. For knockout, select transfected cells with puromycin. For point mutations, single-cell sort into 96-well plates to isolate clones.
-
Validation: Expand clonal populations and extract genomic DNA. Amplify the targeted region by PCR and verify the presence of indels (for knockout) or the specific point mutation by Sanger sequencing. Confirm protein knockout by Western blotting.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed wild-type and validated mutant cells in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat cells with a dose-response of this compound (e.g., 0-100 µM) with and without a fixed concentration of an anti-mitotic agent (e.g., 10 nM Paclitaxel).
-
MTT Incubation: After 48-72 hours of treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization and Measurement: Remove the MTT solution and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Immunofluorescence for Mitotic Index
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Staining: Incubate with a primary antibody against Phospho-Histone H3 (Ser10), a marker for mitotic cells, followed by a fluorescently labeled secondary antibody. Counterstain DNA with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of Phospho-Histone H3 positive cells to determine the mitotic index.
Live-Cell Imaging for Anaphase Onset
-
Transduction: Transduce cells with a fluorescently tagged histone (e.g., H2B-mCherry) to visualize chromosomes.
-
Imaging: Plate cells in a glass-bottom dish and treat with this compound and a synchronizing agent if necessary (e.g., thymidine). Image cells every 5-10 minutes using a live-cell imaging system.
-
Analysis: Determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for a significant number of cells in each condition.
Conclusion
While this compound shows great promise as a targeted anti-cancer therapeutic, its definitive on-target validation through genetic approaches is a critical next step. The proposed experimental framework, leveraging the precision of CRISPR/Cas9, will provide the necessary evidence to confirm that the biological effects of this compound are a direct consequence of its inhibition of the Mad2-Cdc20 interaction. This will not only solidify our understanding of this compound's mechanism but also pave the way for the development of more refined and potent inhibitors of the spindle assembly checkpoint.
References
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Mad2 Inhibitor-1 (this compound): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
evaluating the therapeutic potential of M2I-1 compared to standard chemotherapies
A Comparative Analysis of Therapeutic Potential
In the evolving landscape of oncology, the quest for more effective and targeted cancer therapies is paramount. M2I-1, a novel small molecule inhibitor of the Mitotic Arrest Deficient 2 (MAD2) protein, presents a promising strategy to enhance the efficacy of conventional chemotherapies. This guide provides a comprehensive evaluation of the therapeutic potential of this compound compared to standard chemotherapeutic agents, supported by available preclinical data. It is intended for researchers, scientists, and drug development professionals engaged in the advancement of cancer therapeutics.
Mechanism of Action: A Tale of Two Pathways
This compound: Targeting the Spindle Assembly Checkpoint
This compound functions by disrupting a critical protein-protein interaction within the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Specifically, this compound inhibits the interaction between MAD2 and Cell Division Cycle 20 (CDC20), which is essential for the formation of the Mitotic Checkpoint Complex (MCC).[1][3] The MCC's primary role is to prevent the premature separation of sister chromatids, thereby averting aneuploidy. By disrupting this interaction, this compound weakens the SAC, making cancer cells more susceptible to the effects of anti-mitotic drugs that interfere with microtubule dynamics.[1][3]
Standard Chemotherapies: A Direct Assault on Cell Division
Traditional chemotherapeutic agents, particularly anti-mitotic drugs like taxanes (e.g., paclitaxel/taxol) and vinca alkaloids, directly target the microtubule machinery essential for cell division. Taxanes stabilize microtubules, while vinca alkaloids prevent their polymerization. Both actions disrupt the formation of the mitotic spindle, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death. Other classes of chemotherapy, such as alkylating agents and antimetabolites, induce DNA damage or interfere with DNA synthesis, respectively.[4][5]
Preclinical Data: this compound as a Chemosensitizer
Current preclinical evidence indicates that this compound is not effective as a standalone anti-cancer agent.[3] However, its strength lies in its ability to significantly sensitize cancer cells to the cytotoxic effects of standard anti-mitotic chemotherapies.[1][3]
In Vitro Studies
Studies in various cancer cell lines, including HeLa (cervical cancer) and breast cancer cells, have demonstrated that the combination of this compound with anti-mitotic agents like nocodazole or taxol leads to a synergistic increase in cell death compared to either agent alone.[1][3] This enhanced cytotoxicity is attributed to the premature degradation of Cyclin B1 and an increase in the pro-apoptotic protein MCL-1S.[1]
Quantitative Comparison of this compound in Combination with Standard Chemotherapy
| Cell Line | Combination Therapy | Observed Effect | Quantitative Data | Reference |
| HeLa | This compound + Nocodazole | Increased apoptosis | Specific quantitative data not publicly available. Studies show a significant increase in caspase-3 activity. | [1] |
| Breast Cancer Cells | This compound + Nocodazole | Sensitization to apoptosis | Ectopic expression of MCL-1S, induced by the combination, sensitized cells to apoptosis. Specific quantitative data is not publicly available. | [1] |
| MDA-MB-231 (TNBC) | Mdivi-1 (another mitochondrial fission inhibitor with effects on microtubules) + Taxol | Enhanced anti-mitotic effects and cytotoxicity | Mdivi-1 enhanced taxol-induced spindle abnormalities. Specific IC50 values for the combination are not provided in the abstract. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound disrupts the MAD2-CDC20 interaction, weakening the Spindle Assembly Checkpoint.
Caption: A typical experimental workflow to assess the synergistic effects of this compound and chemotherapy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, the standard chemotherapy agent, or a combination of both. Include a vehicle-treated control group. Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis (Annexin V/Propidium Iodide) Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[5] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, Cyclin B1, MCL-1S, GAPDH as a loading control).[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Standard Chemotherapies for Relevant Cancers
This compound has shown promise in sensitizing cervical and breast cancer cells. The standard-of-care chemotherapies for these cancers often include:
-
Cervical Cancer: Platinum-based chemotherapy (cisplatin or carboplatin) with paclitaxel is a common first-line treatment for persistent, recurrent, or metastatic cervical cancer.[7]
-
Breast Cancer: Treatment varies by subtype. For triple-negative breast cancer (TNBC), taxanes are a cornerstone of chemotherapy regimens.[3] For ER+/HER2- breast cancer, chemotherapy is used in combination with endocrine therapy. Checkpoint inhibitors are also being integrated into the treatment of early-stage and metastatic TNBC.[8]
-
Non-Small Cell Lung Cancer (NSCLC): For inoperable stage III NSCLC, the standard of care is concurrent chemoradiation followed by immunotherapy with durvalumab.[4] In the metastatic setting, chemoimmunotherapy is a frontline standard.[9]
Clinical Perspective and Future Directions
To date, there is no publicly available information on clinical trials specifically for this compound. The transition from promising preclinical data to clinical application is a significant hurdle for any new therapeutic agent. Further preclinical studies, including in vivo efficacy and toxicology in relevant animal models, are necessary to support an Investigational New Drug (IND) application.
The therapeutic potential of this compound lies in its ability to lower the therapeutic threshold of established anti-mitotic drugs. This could translate to:
-
Overcoming Chemoresistance: By targeting a different aspect of cell division, this compound could potentially resensitize tumors that have become resistant to taxanes or other microtubule-targeting agents.
-
Reducing Toxicity: If combination therapy allows for lower doses of standard chemotherapies to be used, patients may experience fewer and less severe side effects.
-
Expanding Therapeutic Window: A synergistic effect could lead to greater tumor cell killing without a corresponding increase in toxicity to normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mdivi-1 induces spindle abnormalities and augments taxol cytotoxicity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. patientpower.info [patientpower.info]
Safety Operating Guide
M2I-1: Comprehensive Safety and Disposal Procedures
FOR RESEARCH USE ONLY. NOT FOR INTENDED FOR HUMAN OR VETERINARY USE.
This document provides essential safety, handling, and disposal information for M2I-1, a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction, a critical component of the spindle assembly checkpoint (SAC). Adherence to these guidelines is crucial for ensuring laboratory safety and proper environmental stewardship.
Chemical and Physical Properties
This compound is an organosulfur compound that functions as a vital research tool in the study of cell cycle regulation and cancer biology. A summary of its key properties is presented below.
| Property | Value |
| Synonyms | Mad2 Inhibitor-1 |
| CAS Number | 312271-03-7 |
| Molecular Formula | C₁₉H₂₄N₄O₄S |
| Molecular Weight | 404.48 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Safety and Handling
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and working in a designated and well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves for brief contact, with thicker gloves like butyl rubber or fluoroelastomer recommended for prolonged handling, especially when dissolved in DMSO).[1]
-
Body Protection: A standard laboratory coat is required.
Handling Procedures:
-
Avoid inhalation of dust or aerosols. Handle the solid form in a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Procedures
As a synthetic chemical compound, this compound and its solutions must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid this compound Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid this compound Waste: Collect all solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (Mad2 Inhibitor-1)".
-
If dissolved in a solvent, the solvent (e.g., DMSO) and its concentration must also be indicated on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent spills or evaporation.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.
-
DO NOT pour this compound or its solutions down the drain.
Experimental Protocol: Inhibition of the Spindle Assembly Checkpoint in Cell Culture
The following is a general protocol for treating cultured cells with this compound to study its effects on the spindle assembly checkpoint. This protocol may require optimization depending on the cell line and specific experimental goals.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HeLa)
-
Microtubule-depolymerizing agent (e.g., nocodazole) or stabilizing agent (e.g., taxol)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of this compound Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with this compound and Mitotic Arresting Agent:
-
The day after seeding, treat the cells with the desired concentration of this compound (e.g., 10-50 µM) by diluting the stock solution directly into the cell culture medium.
-
To study the effects on the spindle assembly checkpoint, co-treat the cells with a mitotic arresting agent such as nocodazole (e.g., 100 ng/mL) or taxol.
-
Include appropriate controls, such as a vehicle control (DMSO) and a positive control (mitotic arresting agent alone).
-
-
Incubation:
-
Return the cells to the incubator and incubate for a period sufficient to observe effects on mitosis (e.g., 16-24 hours).
-
-
Analysis:
-
After incubation, cells can be harvested and analyzed using various techniques, such as:
-
Immunofluorescence microscopy: To visualize mitotic spindles and chromosome alignment.
-
Flow cytometry: To analyze cell cycle distribution.
-
Western blotting: To examine the levels of key cell cycle proteins (e.g., Cyclin B1, Securin).
-
Live-cell imaging: To monitor the duration of mitosis.
-
-
This compound Mechanism of Action: Spindle Assembly Checkpoint Inhibition
This compound functions by inhibiting the interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20). This interaction is a cornerstone of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
Logical Workflow for this compound Disposal
The proper disposal of this compound follows a logical workflow to ensure safety and compliance.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling M2I-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of M2I-1 (Mad2 Inhibitor-1), a small molecule inhibitor of the Mad2-Cdc20 protein-protein interaction within the spindle assembly checkpoint (SAC). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound intended for research use only. While specific toxicity data is limited, it should be handled with care, assuming it is a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling airborne particles or aerosols. |
Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the stability of this compound.
Handling:
-
Avoid creating dust when handling the solid form.
-
Prepare solutions in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage: this compound is typically supplied as a crystalline solid. For detailed storage information, refer to the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: Treating HeLa Cells with this compound
This protocol is a representative example for studying the effects of this compound on the spindle assembly checkpoint in a cell-based assay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Microtubule-depolymerizing agent (e.g., Nocodazole) or stabilizing agent (e.g., Taxol)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates and flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution:
-
Under sterile conditions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Cell Seeding:
-
The day before treatment, seed HeLa cells into appropriate culture vessels (e.g., 6-well plates) at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight under standard conditions (37°C, 5% CO2).
-
-
Cell Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
If co-treating, also prepare a working solution of the microtubule agent (e.g., Nocodazole at 40-400 ng/ml).
-
Remove the old medium from the cells and replace it with the medium containing this compound and/or the microtubule agent.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the this compound dilutions).
-
Incubate the cells for the desired duration (e.g., 16-24 hours).
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various analyses, such as:
-
Cell Viability Assays: (e.g., MTT, trypan blue exclusion) to assess cytotoxicity.
-
Immunofluorescence Microscopy: To visualize mitotic spindles, chromosome alignment, and protein localization.
-
Western Blotting: To analyze the expression levels of cell cycle proteins (e.g., Cyclin B1, Securin).
-
Flow Cytometry: To analyze cell cycle distribution.
-
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Streams:
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| This compound Stock Solution (in DMSO) | Collect in a clearly labeled, sealed, and chemically compatible container. Dispose of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. Dispose of as solid hazardous waste. |
| Contaminated Cell Culture Media | Collect and treat as hazardous liquid waste. Do not pour down the drain. Consult your institution's EHS guidelines for the disposal of chemically contaminated biological waste. |
| Empty this compound Vials | Triple rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the empty vial in the appropriate glass or solid waste stream, as per institutional policy. |
General Guidance:
-
Always consult your institution's specific EHS guidelines for chemical waste disposal.
-
Never dispose of this compound or its solutions down the sanitary sewer.
-
Maintain accurate records of all disposed chemical waste.
Visualizing this compound's Mechanism of Action
This compound functions by inhibiting the interaction between Mad2 and Cdc20, which is a critical step in the activation of the Spindle Assembly Checkpoint (SAC). The following diagrams illustrate the experimental workflow for handling this compound and its effect on the SAC signaling pathway.
Caption: Experimental workflow for treating cells with this compound.
Caption: this compound inhibits the Spindle Assembly Checkpoint signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
